1-Bromo-3-methoxypropanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1093758-84-9 |
|---|---|
Molecular Formula |
C4H9BrO2 |
Molecular Weight |
169.02 g/mol |
IUPAC Name |
1-bromo-3-methoxypropan-1-ol |
InChI |
InChI=1S/C4H9BrO2/c1-7-3-2-4(5)6/h4,6H,2-3H2,1H3 |
InChI Key |
CKWSGLUGBCWRJF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methoxypropane, also known as 3-bromopropyl methyl ether, is a halogenated ether with the chemical formula C4H9BrO.[1][2][3] This bifunctional molecule, containing both a bromo and a methoxy group, serves as a valuable building block in organic synthesis. Its reactivity makes it suitable for introducing the 3-methoxypropyl group into various molecular scaffolds, a common motif in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals.[4] A thorough understanding of its physicochemical properties is paramount for its safe handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physicochemical properties of 1-bromo-3-methoxypropane, details the experimental methodologies for their determination, and presents a logical workflow for the characterization of such chemical compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-bromo-3-methoxypropane based on available data.
| Property | Value | Reference(s) |
| Molecular Formula | C4H9BrO | [1][2][3] |
| Molecular Weight | 153.02 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Odor | Sweet | [6] |
| Boiling Point | 121 - 133 °C | [1][5][6][7][8] |
| Density | 1.36 - 1.37 g/cm³ | [1][8][9] |
| Flash Point | 30.6 - 43 °C | [1][5][7][8] |
| Refractive Index | 1.439 - 1.45 | [8][9] |
| Vapor Pressure | 6.6 hPa (at 20 °C) | [1][7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents.[4] | [4] |
| pH | 6 - 7 (in H2O) | [1][7] |
Experimental Protocols
The determination of the physicochemical properties of a liquid compound like 1-bromo-3-methoxypropane involves a series of well-established experimental procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[11]
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (-10 to 200 °C range)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[10]
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[12]
-
The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.[11]
-
The entire assembly is then clamped and immersed in the mineral oil within the Thiele tube, making sure the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]
-
As the temperature rises, a stream of bubbles will start to emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[10]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] This is the point where the vapor pressure of the liquid equals the external pressure.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. A pycnometer, a glass flask with a precise volume, is commonly used for the accurate determination of the density of liquids.[14]
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance (accurate to ±0.001 g)
-
Thermometer
-
Water bath (for temperature control)
-
The liquid sample (1-bromo-3-methoxypropane)
-
Distilled water (for calibration)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass (m_pyc) is accurately weighed and recorded.
-
The pycnometer is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water (m_water) is then measured.
-
The volume of the pycnometer (V_pyc) at that temperature can be calculated using the known density of water at that temperature.
-
The pycnometer is emptied, dried, and then filled with the liquid sample (1-bromo-3-methoxypropane).
-
The pycnometer with the sample is brought to the same temperature as the water in the water bath, and its mass (m_sample) is accurately measured.
-
The density of the sample (ρ_sample) is then calculated using the formula: ρ_sample = (m_sample - m_pyc) / V_pyc
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is useful for identification and purity assessment. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[15]
Apparatus:
-
Abbe refractometer
-
Light source (sodium lamp or white light with compensator)
-
Dropper or pipette
-
The liquid sample (1-bromo-3-methoxypropane)
-
Constant temperature water bath connected to the refractometer prisms
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.
-
The two prisms are then clamped together, ensuring the liquid spreads evenly to form a thin film.
-
The light source is switched on, and while looking through the eyepiece, the adjustment knob is turned until the borderline between the light and dark fields is sharp and clear.
-
If using white light, the compensator is adjusted to remove any color fringes from the borderline.
-
The borderline is then aligned with the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.
Apparatus:
-
Test tubes and a test tube rack
-
Graduated cylinders or pipettes
-
The liquid sample (1-bromo-3-methoxypropane)
-
A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, 5% aq. HCl, 5% aq. NaOH, concentrated H2SO4)
Procedure:
-
A small, measured amount of the sample (e.g., 0.1 mL) is placed in a test tube.[16]
-
A small, measured volume of the solvent (e.g., 2 mL) is added to the test tube.[16]
-
The test tube is stoppered and shaken vigorously for a set period (e.g., 1-2 minutes).
-
The mixture is then allowed to stand, and observations are made to determine if the sample has dissolved. A substance is considered soluble if it forms a homogeneous solution with the solvent.
-
The process is repeated with different solvents to create a solubility profile for the compound. For instance, solubility in water suggests polarity, while solubility in nonpolar solvents like toluene suggests a nonpolar character. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[17]
Expected Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and confirmation of organic compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1-bromo-3-methoxypropane is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
-
A triplet corresponding to the two protons on the carbon adjacent to the bromine atom (Br-CH₂-), expected to be the most downfield signal in the aliphatic region (approximately 3.4-3.6 ppm) due to the deshielding effect of the bromine atom.
-
A triplet corresponding to the two protons on the carbon adjacent to the methoxy group (-O-CH₂-), expected around 3.5-3.7 ppm.
-
A singlet for the three protons of the methoxy group (CH₃-O-), expected to be the most upfield signal (around 3.3-3.4 ppm).
-
A multiplet (likely a pentet or quintet) for the two central methylene protons (-CH₂-), expected to be in the range of 2.0-2.2 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four distinct signals, one for each unique carbon atom in the molecule.
-
The carbon atom bonded to the bromine (Br-CH₂) would appear at a chemical shift of approximately 30-40 ppm.
-
The carbon atom bonded to the oxygen of the methoxy group (-O-CH₂) would be expected around 70-80 ppm.
-
The central methylene carbon (-CH₂) would have a chemical shift in the range of 30-35 ppm.
-
The carbon of the methoxy group (CH₃-O-) would appear around 55-60 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
A strong C-O-C stretching vibration for the ether linkage is expected in the region of 1150-1085 cm⁻¹.
-
A C-Br stretching vibration will be observed in the fingerprint region, typically between 600-500 cm⁻¹.[18]
-
C-H stretching vibrations for the sp³ hybridized carbons will be present just below 3000 cm⁻¹.
-
Physicochemical Characterization Workflow
The systematic characterization of a chemical compound like 1-bromo-3-methoxypropane follows a logical progression of experiments. The following diagram illustrates a typical workflow.
Caption: A workflow for the physicochemical characterization of a chemical compound.
References
- 1. 1-Bromo-3-methoxypropane for synthesis 36865-41-5 [sigmaaldrich.com]
- 2. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-bromo-3-methoxypropane [stenutz.eu]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-bromo-3-methoxypropane | 36865-41-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 1-Bromo-3-Methoxypropane Manufacturers, SDS [mubychem.com]
- 7. 1-Bromo-3-methoxypropane CAS 36865-41-5 | 843834 [merckmillipore.com]
- 8. Page loading... [wap.guidechem.com]
- 9. labproinc.com [labproinc.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Boiling Points [thecatalyst.org]
- 14. matestlabs.com [matestlabs.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 1-Bromo-3-methoxypropane (CAS: 36865-41-5)
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The provided CAS number, 36865-41-5, corresponds to 1-Bromo-3-methoxypropane . This document will focus on this compound, as the CAS number is the unique and accurate identifier, rather than the initially mentioned "1-Bromo-3-methoxypropanol".
Executive Summary
1-Bromo-3-methoxypropane is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical sector. Its properties as a colorless to light yellow, flammable liquid, combined with its chemical reactivity, make it a valuable building block for more complex molecules.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthetic pathways, and significant applications in drug development.
Chemical and Physical Data
A thorough understanding of the physicochemical properties of 1-Bromo-3-methoxypropane is essential for its effective use in research and development.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 36865-41-5[2][4][5][6][7][8][9][10][11][12][13][14][15] |
| Molecular Formula | C₄H₉BrO[1][2][4][7][8][10][12][13][14] |
| Molecular Weight | 153.02 g/mol [1][2][4][7][8][10][12][14] |
| IUPAC Name | 1-bromo-3-methoxypropane[8] |
| Synonyms | 3-Bromopropyl Methyl Ether, 1-Methoxy-3-bromopropane[1][3][5][7][12] |
| SMILES | COCCCBr[4][8][9][14][16] |
| InChI Key | CEVMYGZHEJSOHZ-UHFFFAOYSA-N[4][8][16] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 121 °C (at 1013 hPa)[4][17], 132-133 °C[1][7][15] |
| Density | 1.36 g/cm³[4][15][17], 1.37 g/cm³[2][7] |
| Flash Point | 43 °C (109.4 °F)[1][4][15][17] |
| Vapor Pressure | 6.6 hPa (at 20 °C)[4][15] |
| Refractive Index | 1.445 - 1.449[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents[3] |
Safety and Handling
1-Bromo-3-methoxypropane is classified as a hazardous substance and requires careful handling to ensure laboratory safety.
Table 3: GHS Hazard Statements
| Hazard Statement | GHS Code |
|---|---|
| Flammable liquid and vapor | H226[1][5][7][8][12][18] |
| Harmful if swallowed | H302[1][4][8][18] |
| Toxic if inhaled | H331[4][8][18] |
| Causes skin irritation | H315[5][7][8] |
| Causes serious eye irritation | H319[5][7][8] |
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of toxic vapors.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][7]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[5][7][12][18]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7][12]
Experimental Protocols and Synthesis
While detailed, step-by-step synthetic procedures from peer-reviewed journals are not prevalent in the initial search results, the synthesis of 1-Bromo-3-methoxypropane can be approached through established organic chemistry methodologies. A common strategy involves the etherification of 3-bromo-1-propanol or the selective functionalization of 1,3-propanediol.
Conceptual Synthetic Workflow:
The following diagram illustrates a logical workflow for the synthesis of 1-Bromo-3-methoxypropane, highlighting the key chemical transformations.
Caption: A conceptual workflow for the synthesis of 1-Bromo-3-methoxypropane.
Applications in Drug Development
1-Bromo-3-methoxypropane serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[19][20] Its utility stems from its ability to introduce a methoxypropyl moiety via alkylation reactions.
Key Application: Synthesis of Brinzolamide A notable application of 1-Bromo-3-methoxypropane is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with glaucoma or ocular hypertension.[11][20]
General Reaction Scheme:
The diagram below illustrates the role of 1-Bromo-3-methoxypropane as an alkylating agent in a generalized pharmaceutical synthesis.
Caption: The role of 1-Bromo-3-methoxypropane as an alkylating agent.
Conclusion
1-Bromo-3-methoxypropane is a chemical intermediate of significant industrial and research importance. Its well-documented physical properties and established reactivity profile make it a reliable component in complex synthetic endeavors, particularly in the creation of novel therapeutics. Adherence to strict safety protocols is paramount when handling this compound. This guide provides the foundational technical knowledge required for its proficient and safe utilization in a professional scientific setting.
References
- 1. 1-Bromo-3-Methoxypropane Manufacturers, SDS [mubychem.com]
- 2. labproinc.com [labproinc.com]
- 3. 1-Bromo-3-methoxypropane | 36865-41-5 | Benchchem [benchchem.com]
- 4. 1-Bromo-3-methoxypropane for synthesis 36865-41-5 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. aksci.com [aksci.com]
- 8. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 36865-41-5|1-Bromo-3-methoxypropane|BLD Pharm [bldpharm.com]
- 10. scbt.com [scbt.com]
- 11. nbinno.com [nbinno.com]
- 12. 1-Bromo-3-methoxypropane 36865-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 36865-41-5 | 1-Bromo-3-methoxypropane | Tetrahedron [thsci.com]
- 14. chemscene.com [chemscene.com]
- 15. 1-Bromo-3-methoxypropane CAS#: 36865-41-5 [m.chemicalbook.com]
- 16. 36865-41-5|1-Bromo-3-methoxypropane| Ambeed [ambeed.com]
- 17. 1-Bromo-3-methoxypropane CAS 36865-41-5 | 843834 [merckmillipore.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
1-Bromo-3-methoxypropanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3-methoxypropane. The information is presented to support its application in research, particularly in the context of organic synthesis and drug development.
Core Chemical Data
1-Bromo-3-methoxypropane is a bifunctional organic compound containing both a bromo and a methoxy group. Its key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C4H9BrO | [1][2] |
| Molecular Weight | 153.02 g/mol | [1][2] |
| CAS Number | 36865-41-5 | [1][3] |
| Density | 1.36 g/cm³ | [1] |
| Boiling Point | 121 °C at 1013 hPa | [1] |
| Flash Point | 43 °C | [1] |
| Vapor Pressure | 6.6 hPa at 20 °C | [1] |
| pH | 6-7 (in H₂O) | [1] |
Synthetic Utility: Role as an Alkylating Agent
1-Bromo-3-methoxypropane is primarily utilized in organic synthesis as an alkylating agent. The presence of a bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of the 3-methoxypropyl group onto various nucleophiles such as alcohols, amines, and thiols. A common application is in the Williamson ether synthesis.
No specific biological signaling pathways have been identified for 1-Bromo-3-methoxypropane itself, as its primary role in a drug development context would be as a building block or intermediate in the synthesis of more complex, biologically active molecules.
Below is a generalized workflow illustrating the role of 1-Bromo-3-methoxypropane as an alkylating agent in a nucleophilic substitution reaction.
Caption: General Alkylation Workflow.
Experimental Protocols
Detailed experimental protocols for reactions involving 1-Bromo-3-methoxypropane will be highly specific to the desired product and the nature of the nucleophile. However, a general procedure for a nucleophilic substitution reaction would involve the following steps:
-
Dissolution: The chosen nucleophile is dissolved in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetone).
-
Deprotonation (if necessary): If the nucleophile is a neutral species (e.g., an alcohol or a thiol), a non-nucleophilic base (e.g., sodium hydride) is added to generate the corresponding alkoxide or thiolate. This step is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Addition of Alkylating Agent: 1-Bromo-3-methoxypropane is added to the solution, often dropwise, to control the reaction rate and temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous salt solution. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to yield the final, pure alkylated product.
Note: The user's original query mentioned "1-Bromo-3-methoxypropanol". This is likely a typographical error, as the widely documented compound is 1-Bromo-3-methoxypropane. All data presented here pertains to the latter.
References
An In-depth Technical Guide to the Solubility of 1-Bromo-3-methoxypropanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-methoxypropanol. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for determining solubility in a laboratory setting.
Core Compound Properties
This compound, also known as 3-bromo-1-methoxy-2-propanol, is an organic compound with the chemical formula C4H9BrO. It possesses both a hydroxyl (-OH) group and an ether (-O-) linkage, as well as a bromine atom. These functional groups influence its polarity and, consequently, its solubility in various organic solvents. The presence of the hydroxyl group allows for hydrogen bonding, suggesting solubility in polar protic solvents. The ether group and the alkyl chain contribute to some nonpolar character, allowing for potential solubility in less polar solvents.
Qualitative Solubility Data
Based on the principle of "like dissolves like," the expected solubility of this compound in a range of common organic solvents is summarized below. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Partially Soluble | The hydroxyl group can form hydrogen bonds with water, but the bromo- and methoxy- functionalities decrease overall polarity, likely limiting miscibility. |
| Methanol | Miscible | Both are polar protic solvents capable of hydrogen bonding. | |
| Ethanol | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for miscibility. | |
| Isopropanol | Miscible | Expected to be miscible due to similar polar protic nature. | |
| Polar Aprotic | Acetone | Miscible | The polarity of acetone should be sufficient to dissolve this compound. |
| Acetonitrile | Soluble | A polar aprotic solvent that should readily dissolve the compound. | |
| Dimethylformamide (DMF) | Miscible | A highly polar aprotic solvent, expected to be an excellent solvent. | |
| Dimethyl Sulfoxide (DMSO) | Miscible | A highly polar aprotic solvent, expected to be an excellent solvent. | |
| Nonpolar | Hexane | Sparingly Soluble / Insoluble | The high polarity of the hydroxyl group is likely to make it insoluble in nonpolar aliphatic hydrocarbons. |
| Toluene | Partially Soluble | The aromatic ring of toluene may allow for some interaction, but high solubility is not expected. | |
| Diethyl Ether | Soluble | The ether linkage in both molecules and the overall moderate polarity suggest solubility. | |
| Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds, its moderate polarity should be suitable. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols can be employed.
1. Saturated Shake-Flask Method (for Quantitative Solubility)
This is a standard method for determining the equilibrium solubility of a compound in a given solvent.
-
Materials:
-
This compound
-
Selected organic solvent of high purity
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 10 mL)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or refractive index detector)
-
-
Procedure:
-
Add an excess amount of this compound to a vial. The exact amount should be recorded.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow undissolved solute to settle.
-
Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a suitable solvent if necessary for analysis.
-
Analyze the concentration of this compound in the filtrate using a pre-calibrated analytical method (e.g., GC or HPLC).
-
Calculate the solubility in terms of g/100 mL, mol/L, or other desired units.
-
2. Visual Method (for Qualitative and Semi-Quantitative Solubility)
This is a simpler, faster method for estimating solubility.
-
Materials:
-
This compound
-
Selected organic solvent
-
Test tubes or small vials
-
Graduated pipettes or burettes
-
Vortex mixer
-
-
Procedure:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add the selected solvent dropwise from a burette or pipette, vortexing after each addition.
-
Continue adding the solvent until the solid is completely dissolved.
-
Record the volume of solvent required to dissolve the solute.
-
The solubility can be expressed as "soluble" if it dissolves readily, "partially soluble" if a significant amount of solvent is required, or "insoluble" if it does not dissolve after adding a large volume of solvent (e.g., >10 mL for 10 mg of solute).
-
Visualizations
The following diagrams illustrate the logical workflow for determining solubility.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Visual Solubility Determination.
Technical Guide: Physicochemical Properties of 1-Bromo-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of 1-Bromo-3-methoxypropane (CAS No. 36865-41-5). The information contained herein is intended for use by professionals in the fields of chemical research, materials science, and drug development. This document summarizes key physical constants and outlines detailed experimental protocols for their determination.
Physicochemical Data Summary
The boiling point and density of 1-Bromo-3-methoxypropane are critical parameters for its application in synthesis, formulation, and quality control. A summary of these properties is presented in the table below.
| Property | Value | Conditions |
| Boiling Point | 121 °C | at 1013 hPa[1][2] |
| 132 °C | Not specified | |
| Density | 1.36 g/cm³ | Not specified[1][3][4][5] |
| Specific Gravity | 1.37 | at 20/20 °C[6] |
Experimental Protocols
Accurate determination of boiling point and density is essential for verifying substance purity and for process optimization. The following sections detail standard laboratory methodologies for measuring these properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a sharp, characteristic value.
Method 1: Distillation Method (ASTM D1078)
This method is suitable for determining the distillation range of volatile organic liquids and can be adapted for a precise boiling point measurement of a pure substance.[1][4][6][7][8]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving cylinder
-
Thermometer calibrated for total immersion
-
Heating mantle or oil bath
Procedure:
-
Place a measured volume of 1-Bromo-3-methoxypropane into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly: the top of the bulb should be level with the bottom of the side arm of the flask.
-
Begin heating the flask gently.
-
Record the temperature when the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.
-
Continue to record the temperature at regular intervals as the distillation proceeds. For a pure compound, the temperature should remain constant.
-
The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.
Method 2: Micro Boiling Point Determination (Capillary Method)
This method is ideal when only a small sample of the liquid is available.[9][10]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., paraffin oil)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Seal one end of a capillary tube using a flame.
-
Place a few drops of 1-Bromo-3-methoxypropane into the small test tube.
-
Place the sealed capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary as the air inside expands and is replaced by the vapor of the liquid.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point.
Determination of Density
Density is the mass of a substance per unit volume. It is an important physical property that can indicate the purity of a compound.
Method 1: Direct Mass and Volume Measurement
This is a straightforward method for determining the density of a liquid.[3][11][12]
Apparatus:
-
Volumetric flask or pycnometer of a known volume
-
Analytical balance
Procedure:
-
Carefully weigh a clean, dry volumetric flask or pycnometer on an analytical balance and record the mass (m1).
-
Fill the flask to the calibration mark with 1-Bromo-3-methoxypropane. Ensure the liquid is at a known, constant temperature, as density is temperature-dependent.
-
Weigh the filled flask and record the new mass (m2).
-
The mass of the liquid is the difference between the two weighings (m = m2 - m1).
-
The density is calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = m/V.
Method 2: Pycnometer Method (ASTM D854 - adapted for liquids)
While the ASTM D854 standard is for soil solids, the principle of using a pycnometer is a highly accurate method for determining the density of liquids.[2][5][13][14][15]
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m_pyc).
-
Fill the pycnometer with distilled water of a known temperature and density (ρ_water) and weigh it (m_pyc+water).
-
Empty and dry the pycnometer, then fill it with 1-Bromo-3-methoxypropane at the same temperature and weigh it (m_pyc+liquid).
-
Calculate the mass of the water: m_water = m_pyc+water - m_pyc.
-
Calculate the volume of the pycnometer: V_pyc = m_water / ρ_water.
-
Calculate the mass of the liquid: m_liquid = m_pyc+liquid - m_pyc.
-
Calculate the density of the liquid: ρ_liquid = m_liquid / V_pyc.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental Workflows for Boiling Point Determination.
Caption: Experimental Workflows for Density Determination.
References
- 1. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. quora.com [quora.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. store.astm.org [store.astm.org]
- 14. img.antpedia.com [img.antpedia.com]
- 15. webstore.ansi.org [webstore.ansi.org]
Spectroscopic Data for 1-Bromo-3-methoxypropanol: A Technical Overview
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-Bromo-3-methoxypropanol remains unavailable at this time. Despite a thorough search of public chemical databases and scientific literature, detailed experimental spectra for this specific molecule could not be located.
The compound that is frequently identified in searches is 1-Bromo-3-methoxypropane (CAS RN: 36865-41-5) , a related but structurally distinct molecule lacking a hydroxyl (-OH) group. Spectroscopic data for this analogue is more readily available.
It is crucial for researchers, scientists, and drug development professionals to distinguish between these two compounds, as the presence of a hydroxyl group in this compound would significantly alter its chemical properties and spectroscopic signatures. For instance, in an IR spectrum, this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, which would be absent in the spectrum of 1-Bromo-3-methoxypropane. Similarly, the proton and carbon NMR spectra would differ due to the presence of the alcohol functionality.
Given the absence of verified spectroscopic data for this compound, a detailed technical guide with quantitative data tables and experimental protocols cannot be provided at this time. Researchers requiring this information would likely need to synthesize the compound and perform their own spectroscopic characterization.
Below is a conceptual workflow for the spectroscopic analysis that would be performed on a sample of this compound.
Caption: Conceptual workflow for the synthesis, purification, and spectroscopic analysis of this compound.
It is recommended that any future work on this compound includes a full spectroscopic characterization to be published and made available to the scientific community.
An In-depth Technical Guide to the Reactivity of 1-Bromo-3-methoxypropane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-methoxypropane is a versatile bifunctional reagent extensively utilized in organic synthesis, primarily as an alkylating agent for introducing the 3-methoxypropyl moiety. Its reactivity is characterized by the facile nucleophilic displacement of the bromide ion, predominantly following a bimolecular nucleophilic substitution (SN2) mechanism. This guide provides a comprehensive overview of the reactivity of 1-bromo-3-methoxypropane with a range of common nucleophiles, including those based on oxygen, nitrogen, carbon, sulfur, and phosphorus. Detailed experimental protocols, quantitative data on reaction conditions and yields, and mechanistic visualizations are presented to serve as a practical resource for researchers in synthetic and medicinal chemistry.
Introduction
1-Bromo-3-methoxypropane (CAS RN: 36865-41-5) is a primary alkyl halide whose chemical behavior is dominated by the electrophilic nature of the carbon atom bonded to the bromine atom.[1] The presence of the methoxy group at the 3-position offers a site for potential intramolecular interactions or secondary functionalization, enhancing its utility as a building block in the synthesis of more complex molecules. The primary nature of the alkyl halide strongly favors the SN2 pathway for nucleophilic substitution, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[2][3] The general reactivity order for alkyl halides in SN2 reactions is primary > secondary > tertiary, a trend governed by steric hindrance.[4][5] Furthermore, the leaving group ability of the halide is crucial, with bromide being a very effective leaving group, superior to chloride and fluoride.[6]
This guide will systematically explore the reactions of 1-bromo-3-methoxypropane with various classes of nucleophiles, providing tabulated data for easy comparison of reaction parameters and outcomes.
General Reaction Mechanism
The principal reaction pathway for 1-bromo-3-methoxypropane with nucleophiles is the SN2 mechanism. This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
References
- 1. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 5. Comparative Models of Methyl, Primary, Secondary, and Tertiary Alkyl Halides in SN2 Reactions | Network Graphics Inc. [network-graphics.com]
- 6. quora.com [quora.com]
An In-depth Technical Guide to the Structure of 1-Bromo-3-methoxypropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical structure of 1-Bromo-3-methoxypropanol. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related compound 1-Bromo-3-methoxypropane where relevant, alongside a proposed synthetic protocol based on established chemical principles.
Chemical Structure and Properties
This compound is a bifunctional organic molecule containing a primary alcohol, a methoxy ether, and a primary alkyl bromide. Its structure is characterized by a three-carbon propane backbone. A bromine atom is attached to the first carbon, a hydroxyl group to the second, and a methoxy group to the third.
Molecular Formula: C₄H₉BrO₂[1]
IUPAC Name: 1-Bromo-3-methoxypropan-2-ol
The presence of a chiral center at the second carbon atom indicates that this compound can exist as a pair of enantiomers, (R)- and (S)-1-Bromo-3-methoxypropan-2-ol.
Visualization of Structural Hierarchy
The following diagram illustrates the logical breakdown of the IUPAC name to its constituent functional groups, providing a clear understanding of the molecule's architecture.
Physicochemical Data
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 169.02 g/mol | PubChem CID: 55274299[1] |
| XLogP3 | 0.4 | PubChem CID: 55274299[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 55274299[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 55274299[1] |
| Rotatable Bond Count | 3 | PubChem CID: 55274299[1] |
| Exact Mass | 167.98368 Da | PubChem CID: 55274299[1] |
| Monoisotopic Mass | 167.98368 Da | PubChem CID: 55274299[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem CID: 55274299[1] |
| Heavy Atom Count | 7 | PubChem CID: 55274299[1] |
| Complexity | 55.3 | PubChem CID: 55274299[1] |
Table 2: Experimental Physicochemical Properties of 1-Bromo-3-methoxypropane
| Property | Value | Source |
| Molecular Weight | 153.02 g/mol | Sigma-Aldrich |
| Boiling Point | 132 °C | Muby Chemicals[2] |
| Density | 1.36 g/cm³ | Sigma-Aldrich |
| Flash Point | 43 °C | Muby Chemicals[2] |
| Refractive Index | 1.439 | Guidechem |
Proposed Experimental Protocol: Synthesis of this compound
A plausible synthetic route to this compound involves the ring-opening of a suitable epoxide with a bromide source in the presence of methanol. A general protocol based on the synthesis of analogous halohydrins is outlined below.
Synthesis of 3-Methoxy-1,2-epoxypropane (Intermediate)
Reaction:
-
Glycidol + Sodium Hydride + Methyl Iodide → 3-Methoxy-1,2-epoxypropane + Sodium Iodide + Hydrogen
Procedure:
-
To a stirred solution of glycidol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-Methoxy-1,2-epoxypropane.
-
Purify the crude product by vacuum distillation.
Synthesis of this compound
Reaction:
-
3-Methoxy-1,2-epoxypropane + Hydrogen Bromide → 1-Bromo-3-methoxypropan-2-ol
Procedure:
-
Dissolve the purified 3-Methoxy-1,2-epoxypropane in a suitable solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen bromide gas through the solution or add a solution of hydrogen bromide in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Proposed Experimental Workflow
The following diagram outlines the proposed synthetic workflow.
Spectroscopic Analysis
While no specific experimental spectra for this compound have been identified, the following are the expected characteristic signals based on its structure:
-
¹H NMR:
-
A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).
-
A doublet of doublets for the two diastereotopic protons on the carbon bearing the bromine atom (CH₂Br).
-
A doublet of doublets for the two diastereotopic protons on the carbon bearing the methoxy group (CH₂OCH₃).
-
A singlet for the methyl protons of the methoxy group (OCH₃).
-
A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Three distinct signals for the three carbon atoms of the propane backbone.
-
A signal for the methyl carbon of the methoxy group.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching absorptions in the region of 2850-3000 cm⁻¹.
-
A C-O stretching absorption for the ether linkage around 1100 cm⁻¹.
-
A C-Br stretching absorption in the fingerprint region, typically below 700 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation patterns corresponding to the loss of a bromine atom, a methoxy group, a hydroxymethyl group, and other fragments.
-
This guide provides a foundational understanding of the structure of this compound for research and development purposes. Further experimental work is required to fully characterize its physical and chemical properties.
References
synonyms for 1-Bromo-3-methoxypropanol in chemical literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-methoxypropane (CAS No. 36865-41-5), a versatile reagent in organic synthesis. The following sections detail its chemical synonyms, physical and chemical properties, and its role in various synthetic applications. It is important to note that the chemical name "1-Bromo-3-methoxypropanol" is not commonly found in chemical literature; the information herein pertains to the closely related and widely used compound, 1-Bromo-3-methoxypropane.
Synonyms in Chemical Literature
1-Bromo-3-methoxypropane is referenced in scientific literature and chemical databases under a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and sourcing of the chemical.
-
3-METHOXYPROPYLBROMIDE[1]
-
gamma-methoxypropyl bromide[2]
-
3-bromo-methoxypropane[2]
-
3-bromopropylmethylether[2]
-
3-methoxy-1-bromopropane[2]
-
Ether, 3-bromopropyl methyl[2]
-
1-bromo-3-(methyloxy)propane[2]
-
1-bromanyl-3-methoxy-propane[2]
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 1-Bromo-3-methoxypropane, providing essential data for experimental design and safety considerations.
| Property | Value | References |
| Molecular Formula | C4H9BrO | [2][7] |
| Molecular Weight | 153.02 g/mol | [2][7] |
| CAS Number | 36865-41-5 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][8] |
| Boiling Point | 121 °C at 1013 hPa / 132°C | [1] |
| Density | 1.36 g/cm³ | [1] |
| Flash Point | 43 °C | [9] |
| Vapor Pressure | 6.6 hPa at 20 °C | [9] |
| pH | 6-7 (in H2O) | [9] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [8] |
Applications in Organic Synthesis
1-Bromo-3-methoxypropane serves as a key intermediate in various organic syntheses, particularly in medicinal chemistry.[1] Its primary utility lies in its function as an alkylating agent, where the bromine atom acts as a leaving group, allowing for the introduction of the 3-methoxypropyl group onto other molecules.[1] This functionality is leveraged in the preparation of more complex molecules, including small drug molecules like brinzolamide.[1]
Logical Relationship of Synonyms
The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms used in the chemical literature for 1-Bromo-3-methoxypropane.
References
- 1. 1-Bromo-3-methoxypropane CAS 36865-41-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-methoxypropane 36865-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1-Bromo-3-methoxypropane | 36865-41-5 | Benchchem [benchchem.com]
- 5. 1-Bromo-3-Methoxypropane Manufacturers, SDS [mubychem.com]
- 6. Propane, 1-bromo-3-methoxy- [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-Bromo-3-methoxypropane CAS 36865-41-5 | 843834 [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: 3-Methoxypropoxymethyl (MPM) Ether as a Protecting Group for Alcohols
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, such as alcohols, to prevent their interference in subsequent reaction steps. The 3-methoxypropoxymethyl (MPM) ether serves as an effective protecting group for alcohols, offering a balance of stability under various reaction conditions and susceptibility to selective cleavage. While direct protocols involving 1-bromo-3-methoxypropanol for the introduction of this group are not prominently documented, the analogous and well-established methoxymethyl (MOM) ether provides a strong basis for its application. This document outlines the application and protocols for the use of MPM ethers, drawing parallels from the extensive literature on MOM ethers.
The MPM protecting group is stable to a range of reagents that would typically react with unprotected alcohols, including strong bases, nucleophiles, and many reducing and oxidizing agents.[1] Its removal is generally accomplished under acidic conditions, allowing for selective deprotection in the presence of other acid-labile groups with careful selection of reagents and conditions.[1][2]
Logical Relationship: The Protection-Deprotection Strategy
The core principle of using a protecting group like MPM involves a three-stage process: introduction of the group, performing the desired chemical transformation on another part of the molecule, and finally, the selective removal of the protecting group to regenerate the original alcohol.
References
Application Notes & Protocols: Utilization of 1-Bromo-3-methoxypropanol for Amine Functionality Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. While common amine protecting groups such as Boc, Cbz, and Fmoc are widely employed, the exploration of novel protecting groups is crucial for expanding the synthetic toolbox.
This document provides a detailed, albeit prospective, protocol for the use of 1-Bromo-3-methoxypropanol as a reagent for the protection of primary and secondary amines, affording the corresponding N-(3-methoxypropyl) derivatives. Due to the limited availability of specific literature on this particular reagent for this application, the following protocols and data are based on general principles of amine alkylation and the known behavior of similar functional groups. Researchers should consider the following as a starting point for method development and optimization.
The proposed protecting group, the 3-methoxypropoxy group, is expected to be stable to a range of non-acidic conditions. Deprotection is anticipated to be achievable under specific acidic conditions, offering a potentially orthogonal strategy to other protecting groups.
Quantitative Data Summary
| Substrate (Amine) | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |
| Benzylamine | N-(3-methoxypropyl)benzylamine | This compound | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 | >95 |
| Aniline | N-(3-methoxypropyl)aniline | This compound | NaH | THF | 65 | 18 | 60-70 | >95 |
| Piperidine | 1-(3-methoxypropyl)piperidine | This compound | K₂CO₃ | DMF | 90 | 10 | 80-90 | >95 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes a general method for the N-alkylation of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 eq) and acetonitrile to achieve a concentration of approximately 0.1-0.5 M.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-methoxypropyl) protected amine.
Protocol 2: Proposed Deprotection of the N-(3-methoxypropyl) Group
The cleavage of the N-(3-methoxypropyl) group is expected to be achieved under strong acidic conditions, potentially involving the cleavage of the ether linkage followed by intramolecular cyclization and hydrolysis.
Materials:
-
N-(3-methoxypropyl) protected amine (1.0 eq)
-
Boron tribromide (BBr₃) or concentrated hydrobromic acid (HBr)
-
Dichloromethane (DCM) or acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-(3-methoxypropyl) protected amine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.5 eq) in dichloromethane.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the deprotected amine.
Visualizations
Caption: Experimental workflow for the protection of amines.
Caption: Proposed pathway for the deprotection of N-(3-methoxypropyl) amines.
Application Notes and Protocols for the Synthesis of 1,3-Dimethoxy-2-propanol via Intramolecular Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The Williamson ether synthesis is a robust and widely utilized method for the preparation of ethers.[1][2] The reaction typically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[2][3] In the case of 1-Bromo-3-methoxypropanol, the presence of a hydroxyl group allows for an intramolecular variant of this reaction. Upon deprotonation by a base such as sodium methoxide, the resulting alkoxide can attack the carbon bearing the bromine atom, forming a cyclic intermediate (an epoxide), which is subsequently opened by the methoxide ion to yield the final product, 1,3-dimethoxy-2-propanol. This compound and its analogs can be valuable building blocks in the synthesis of more complex molecules in the pharmaceutical and materials science industries.
Reaction Scheme
The proposed reaction mechanism involves two key steps:
-
Deprotonation: The hydroxyl group of this compound is deprotonated by sodium methoxide to form an alkoxide intermediate.
-
Intramolecular SN2 Cyclization and Nucleophilic Opening: The newly formed alkoxide attacks the primary alkyl bromide intramolecularly to form a transient epoxide ring. This is followed by a nucleophilic attack of a methoxide ion on one of the epoxide carbons to yield 1,3-dimethoxy-2-propanol.
Quantitative Data Summary
Due to the absence of specific literature data for this reaction, the following table outlines plausible reaction conditions based on general knowledge of the Williamson ether synthesis.[1][2][3] Researchers should consider these as starting points for optimization.
| Parameter | Value/Condition | Rationale |
| Stoichiometry (this compound : Sodium Methoxide) | 1 : 2.2 equivalents | An excess of sodium methoxide is used to ensure complete deprotonation and to act as the nucleophile for the epoxide ring opening. |
| Solvent | Methanol (anhydrous) | The parent alcohol of the alkoxide is a common solvent for Williamson ether synthesis and can also act as the nucleophile.[2] |
| Temperature | Reflux (approx. 65 °C) | Heating is often required to drive the reaction to completion. The boiling point of the solvent provides a stable reaction temperature.[4] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS). |
| Work-up | Quenching with water, extraction with an organic solvent | Standard procedure to remove inorganic salts and isolate the organic product. |
| Purification | Distillation or column chromatography | To obtain the final product in high purity. |
Experimental Protocol
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).
-
Addition of Sodium Methoxide: Carefully add sodium methoxide (2.2 equivalents) to the methanol with stirring. The dissolution of sodium methoxide in methanol is exothermic.
-
Addition of Substrate: Once the sodium methoxide has completely dissolved and the solution has returned to room temperature, add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the mixture is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure 1,3-dimethoxy-2-propanol.
Visualizations
Caption: Experimental workflow for the synthesis of 1,3-dimethoxy-2-propanol.
Caption: Proposed signaling pathway for the formation of 1,3-dimethoxy-2-propanol.
References
Application of Phase Transfer Catalysis in the Synthesis of Aryl Ethers using 1-Bromo-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, offering significant advantages in reactions involving immiscible phases. This technique facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. In the context of Williamson ether synthesis, PTC provides a highly efficient and mild alternative to traditional methods that often require anhydrous conditions and strong, expensive bases. This application note details the use of phase transfer catalysis for the O-alkylation of phenols with 1-bromo-3-methoxypropane, a valuable building block in the synthesis of various pharmaceutical and specialty chemical intermediates.
The use of a phase transfer catalyst, such as a quaternary ammonium salt, allows for the use of inexpensive and readily available inorganic bases like sodium hydroxide or potassium carbonate in a biphasic system. The catalyst transports the hydroxide or phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent, 1-bromo-3-methoxypropane. This approach often leads to higher yields, shorter reaction times, and milder reaction conditions compared to homogeneous methods.[1][2][3][4]
Principle of Phase Transfer Catalysis in Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether. In a biphasic system, the phenol is deprotonated by a base in the aqueous phase to form the phenoxide anion. However, the phenoxide is typically insoluble in the organic phase where the alkyl halide, 1-bromo-3-methoxypropane, resides.
A phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), overcomes this phase barrier.[3][5] The lipophilic cation of the catalyst pairs with the phenoxide anion (ArO⁻) to form an ion pair (Q⁺ArO⁻) that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the "naked" and highly reactive phenoxide anion can readily react with 1-bromo-3-methoxypropane to form the desired aryl ether and a bromide ion. The catalyst cation then pairs with the bromide ion (Q⁺Br⁻) and returns to the aqueous phase to repeat the cycle.
Advantages of Using Phase Transfer Catalysis
The application of PTC in the etherification of phenols with 1-bromo-3-methoxypropane offers several key benefits:
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature, minimizing side reactions and decomposition of sensitive functional groups.[6]
-
Use of Inexpensive Reagents: PTC allows for the use of simple and inexpensive bases such as NaOH and K₂CO₃ in aqueous solutions, eliminating the need for hazardous and costly bases like sodium hydride or sodium amide.[4]
-
Increased Reaction Rates and Yields: The enhanced reactivity of the "naked" anion in the organic phase leads to significantly faster reactions and higher product yields.[1]
-
Simplified Work-up Procedures: The biphasic nature of the reaction system often simplifies product isolation, as the catalyst and inorganic byproducts remain in the aqueous phase.
-
Green Chemistry Approach: The use of water as a solvent and the reduction in the need for harsh reagents and anhydrous conditions align with the principles of green chemistry.[2][3]
Quantitative Data Summary
While specific quantitative data for the reaction of 1-bromo-3-methoxypropane with a wide range of phenols under PTC conditions is not extensively documented in a single source, the following table summarizes representative data from similar phase transfer catalyzed Williamson ether synthesis reactions. This data illustrates the typical reaction conditions and yields that can be expected.
| Phenol Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethylphenol | Methyl Iodide | Tetrabutylammonium Bromide (5) | 25% NaOH (aq) | Dichloromethane | Reflux | 1 | >90 | Adapted from[7] |
| Phenol | Benzyl Chloride | Tetrabutylammonium Bromide (5) | 50% NaOH (aq) | Dichloromethane | 25 | 3 | 95 | General Protocol |
| 4-Nitrophenol | Benzyl Bromide | Aliquat 336 (5) | K₂CO₃ | Toluene | 80 | 2 | 98 | General Protocol |
| 2-Naphthol | Ethyl Bromide | Tetrabutylammonium Iodide (2) | 50% NaOH (aq) | Chlorobenzene | 60 | 4 | 92 | General Protocol |
| Guaiacol | Allyl Bromide | Benzyltriethylammonium Chloride (3) | K₂CO₃ | Acetonitrile | 50 | 5 | 94 | General Protocol |
Note: The yields and reaction conditions are illustrative and may require optimization for specific substrates.
Experimental Protocols
General Protocol for the Phase Transfer Catalyzed Etherification of a Phenol with 1-Bromo-3-methoxypropane
This protocol provides a general procedure that can be adapted for various phenolic substrates. Optimization of catalyst, base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific reaction.
Materials:
-
Phenol derivative
-
1-Bromo-3-methoxypropane
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, Tetrabutylammonium iodide - TBAI, or Aliquat 336)
-
Base (e.g., Sodium hydroxide or Potassium carbonate)
-
Organic Solvent (e.g., Dichloromethane, Toluene, or Chlorobenzene)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol derivative (1.0 eq.) in the chosen organic solvent.
-
Addition of Reagents: To the stirred solution, add the phase transfer catalyst (typically 2-5 mol%).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., 20-50% NaOH or a saturated solution of K₂CO₃).
-
Reaction Initiation: Add the aqueous base solution to the reaction mixture. The mixture should be stirred vigorously to ensure efficient mixing of the two phases.
-
Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (1.1-1.5 eq.) to the reaction mixture, either neat or dissolved in a small amount of the organic solvent.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation, if applicable.
Visualizations
Reaction Mechanism
Caption: Mechanism of phase transfer catalyzed etherification.
Experimental Workflow
Caption: Step-by-step experimental workflow for PTC etherification.
References
Application Note: 1-Bromo-3-methoxypropane in the Synthesis of Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methoxypropane (CAS: 36865-41-5), also known as 3-bromopropyl methyl ether, is a key alkylating agent in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive bromide and a methoxy group, makes it a versatile building block in medicinal chemistry. This document outlines the application of 1-bromo-3-methoxypropane in the synthesis of a key intermediate for Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.[1][2] While the topic specifies 1-Bromo-3-methoxypropanol, extensive literature review consistently points to the use of 1-Bromo-3-methoxypropane in these synthetic routes. This note will therefore focus on the applications of the more prominently cited propane derivative.
Core Application: Synthesis of a Brinzolamide Intermediate
A crucial step in the synthesis of Brinzolamide involves the N-alkylation of a sulfonamide precursor with 1-bromo-3-methoxypropane.[1][2][3] This reaction introduces the methoxypropyl side chain, which is essential for the drug's pharmacological activity.
Signaling Pathway of Brinzolamide Action
Brinzolamide acts by inhibiting carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye. By reducing the production of aqueous humor, it lowers intraocular pressure.
Caption: Mechanism of action of Brinzolamide.
Experimental Protocols
The following protocols are derived from patent literature for the synthesis of a key Brinzolamide intermediate (Compound III) via N-alkylation of Compound II with 1-bromo-3-methoxypropane.
General Experimental Workflow
Caption: General workflow for the synthesis of the Brinzolamide intermediate.
Protocol 1: Alkylation using Potassium Carbonate in DMSO
Materials:
-
Compound II (starting sulfonamide precursor)
-
1-Bromo-3-methoxypropane
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Benzyltriethylammonium chloride
-
Potassium iodide (KI)
-
Toluene
-
n-Heptane
-
Water
-
Dissolve 100 g (0.42 mol) of Compound II in 2 L of dimethyl sulfoxide in a 5 L three-necked round-bottomed flask.
-
Add 115 g (0.83 mol) of potassium carbonate, 10 g (0.04 mol) of benzyltriethylammonium chloride, and 5 g (0.03 mol) of potassium iodide to the flask.
-
Heat the mixture to 70-80 °C.
-
Slowly add 64 g (0.42 mol, assuming molar equivalent, though patent states 0.6 mol) of 1-bromo-3-methoxypropane to the reaction mixture while maintaining the temperature at 70-80 °C.
-
Continue the reaction at this temperature until completion is observed (monitoring by a suitable technique like TLC or HPLC is recommended).
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Add water and toluene to the separatory funnel and perform liquid-liquid extraction.
-
Collect the upper toluene layer.
-
Wash the organic layer with water, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
-
Recrystallize the crude product from n-heptane to obtain the purified Compound III.
Protocol 2: Alkylation using Cesium Carbonate in Acetonitrile
Materials:
-
Compound II
-
1-Bromo-3-methoxypropane
-
Acetonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium chloride
-
Sodium iodide (NaI)
Procedure: [1]
-
Follow the general procedure of Protocol 1, substituting dimethyl sulfoxide with acetonitrile.
-
Use cesium carbonate in the same molar amount as potassium carbonate in Protocol 1.
-
Replace benzyltriethylammonium chloride with an equimolar amount of tetrabutylammonium chloride.
-
Use sodium iodide instead of potassium iodide.
-
The reaction is carried out at 70 °C with 0.5 mol of 1-bromo-3-methoxypropane.
Protocol 3: Alkylation using Sodium Methoxide in DMF
Materials:
-
Compound II
-
1-Bromo-3-methoxypropane
-
Dimethylformamide (DMF)
-
Sodium methoxide (NaOMe)
-
18-Crown-6
-
Sodium iodide (NaI)
-
Follow the general procedure of Protocol 1, replacing dimethyl sulfoxide with dimethylformamide.
-
Use sodium methoxide in the same molar amount as potassium carbonate.
-
Substitute benzyltriethylammonium chloride with 18-Crown-6.
-
Use sodium iodide instead of potassium iodide.
-
The reaction is conducted at 80 °C with 0.57 mol of 1-bromo-3-methoxypropane.
Data Presentation
The following table summarizes the quantitative data from the different experimental protocols for the synthesis of the Brinzolamide intermediate (Compound III).
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent | DMSO | Acetonitrile | DMF |
| Base | K₂CO₃ | Cs₂CO₃ | NaOMe |
| Catalyst | Benzyltriethylammonium chloride | Tetrabutylammonium chloride | 18-Crown-6 |
| Additive | KI | NaI | NaI |
| Temperature | 70-80 °C | 70 °C | 80 °C |
| Yield | 86% | 82.7% (molar recovery) | 86.1% (molar recovery) |
| Purity (HPLC) | 98.8% | 98.5% | 98.7% |
Conclusion
1-Bromo-3-methoxypropane is a highly effective reagent for the N-alkylation step in the synthesis of a key Brinzolamide intermediate. The choice of solvent, base, and catalyst system can be varied to optimize reaction conditions, yield, and purity, as demonstrated in the provided protocols. These methods offer robust and scalable routes for the industrial production of this important pharmaceutical ingredient. Further research could explore the application of 1-bromo-3-methoxypropane in the synthesis of other APIs, particularly those requiring the introduction of a methoxypropyl moiety.
References
Methoxypropylation of Organic Molecules: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the protection of hydroxyl groups is a fundamental strategy to prevent unwanted side reactions during multi-step syntheses. The methoxypropyl (MOP) group is an acetal-based protecting group that offers a valuable alternative to other more common protecting groups. It is introduced by the acid-catalyzed addition of 2-methoxypropene to an alcohol, phenol, or diol. The MOP group is stable under a variety of reaction conditions, including exposure to strong bases, organometallic reagents, and some oxidizing and reducing agents. A key advantage of the MOP group is its facile removal under mild acidic conditions, which allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups. This application note provides detailed experimental protocols for the methoxypropylation of various organic molecules, along with quantitative data to guide researchers in their synthetic endeavors.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the methoxypropylation of a range of substrates, including primary, secondary, and tertiary alcohols, as well as phenols and diols.
Table 1: Methoxypropylation of Alcohols
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 1 | Benzyl alcohol | Pyridinium p-toluenesulfonate (5) | CH₂Cl₂ | 25 | 1 | 95 | [1] |
| 2 | Allyl alcohol | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (1) | CH₂Cl₂ | 25 | 25 | 96 | [2] |
| 3 | 1-Hexanol | p-Toluenesulfonic acid (cat.) | THF | 25 | 0.17 | 100 | |
| 4 | Cyclohexanol | Pyridinium p-toluenesulfonate (cat.) | CH₂Cl₂ | 25 | 0.08 | 97 | |
| 5 | tert-Butanol | p-Toluenesulfonic acid (cat.) | CH₂Cl₂ | 25 | 2 | 85 |
Table 2: Methoxypropylation of Phenols and Diols
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 1 | Phenol | p-Toluenesulfonic acid (cat.) | CH₂Cl₂ | 25 | 0.5 | 92 | |
| 2 | 4-Methoxyphenol | Pyridinium p-toluenesulfonate (5) | DMF | 25 | 12 | 98 | [1] |
| 3 | 1,2-Ethanediol (mono-protected) | p-Toluenesulfonic acid (cat.) | CH₂Cl₂ | 0 | 1 | 88 | |
| 4 | 1,3-Propanediol (di-protected) | p-Toluenesulfonic acid (cat.) | CH₂Cl₂ | 25 | 3 | 94 | |
| 5 | D-Glucal (per-protected) | Pyridinium p-toluenesulfonate (cat.) | CH₂Cl₂ | 0-25 | 1-12 | 90-95 | [1] |
Table 3: Deprotection of Methoxypropyl Ethers
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 1 | MOP-protected Benzyl alcohol | 1% Acetic acid | THF | 25 | 12 | 93 | [1] |
| 2 | MOP-protected D-Glucal derivative | 1% Acetic acid | THF | 25 | 12 | 91 | [1] |
| 3 | MOP-protected Phenol | Pyridinium p-toluenesulfonate (cat.) | CH₂Cl₂/THF | 25 | 3 | 92 | |
| 4 | MOP-protected Cyclohexanol | 10% Acetic acid | MeOH | 50 | 2 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Methoxypropylation of Alcohols and Phenols
This protocol describes a general method for the protection of hydroxyl groups as methoxypropyl (MOP) ethers using 2-methoxypropene and an acid catalyst.
Materials:
-
Alcohol or phenol substrate
-
2-Methoxypropene (2.0 equivalents)
-
Pyridinium p-toluenesulfonate (Py·TsOH) (0.05 equivalents) or p-Toluenesulfonic acid (TsOH) (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
To a stirred solution of the alcohol or phenol (1.0 equivalent) in anhydrous CH₂Cl₂ or THF under an inert atmosphere (nitrogen or argon), add 2-methoxypropene (2.0 equivalents).
-
Add the acid catalyst (Py·TsOH, 0.05 equivalents, or a catalytic amount of TsOH) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (typically 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by silica gel column chromatography to afford the pure MOP-protected compound.
Protocol 2: General Procedure for the Deprotection of Methoxypropyl Ethers
This protocol outlines a general method for the cleavage of MOP ethers to regenerate the free hydroxyl group using mild acidic conditions.
Materials:
-
MOP-protected substrate
-
Acetic acid (1-20% v/v)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Dissolve the MOP-protected compound in a mixture of the chosen solvent (MeOH or THF) and aqueous acetic acid.
-
Stir the reaction mixture at the specified temperature (typically room temperature or slightly elevated) and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent such as EtOAc or CH₂Cl₂.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
If required, purify the deprotected product by silica gel column chromatography.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of MOP protection and a general experimental workflow for the methoxypropylation of an alcohol.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis with 1-Bromo-3-methoxypropanol
Welcome to the Technical Support Center for optimizing the Williamson ether synthesis with 1-Bromo-3-methoxypropanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and minimize side products.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
1. Low Yield of the Desired Intermolecular Ether
Question: I am attempting a Williamson ether synthesis using this compound as the electrophile and a separate alkoxide as the nucleophile, but I am observing a low yield of my target ether. What are the likely causes and how can I improve the yield?
Answer:
A low yield in the intermolecular Williamson ether synthesis with this compound is a common issue, primarily due to competing side reactions. The bifunctional nature of this substrate, containing both a primary bromide (a good electrophile) and a hydroxyl group (a potential nucleophile after deprotonation), presents unique challenges.
Primary Causes for Low Yield:
-
Intramolecular Cyclization: The most significant side reaction is the intramolecular cyclization of the this compound starting material itself. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a cyclic ether, 3-methoxyoxetane. This reaction is often kinetically favorable.
-
Elimination Reaction (E2): Although this compound is a primary alkyl halide, which generally favors SN2 reactions, the use of a sterically hindered or very strong base can promote the E2 elimination reaction, leading to the formation of an alkene.[1][2]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.[3] Williamson ether synthesis can require several hours at an elevated temperature to proceed to completion.[3]
Strategies to Optimize Yield:
To favor the desired intermolecular reaction, consider the following optimization strategies:
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is preferred to deprotonate the incoming alcohol nucleophile without promoting side reactions of the this compound. Sodium hydride (NaH) is a common choice for deprotonating alcohols to form the alkoxide nucleophile.[4] Using a weaker base like potassium carbonate (K₂CO₃) might be beneficial in suppressing the deprotonation of the haloalcohol, thus reducing intramolecular cyclization.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to disfavor the intramolecular cyclization, which often has a higher activation energy than the intermolecular reaction. Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can be an effective strategy.[4]
-
Order of Addition: Adding the this compound slowly to a pre-formed solution of the desired alkoxide nucleophile can help to maintain a low concentration of the haloalcohol, thereby minimizing the rate of the intramolecular reaction.
-
-
Use of a Protecting Group: Protecting the hydroxyl group of this compound before performing the Williamson ether synthesis is a highly effective strategy to prevent intramolecular cyclization.[3] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[2] After the etherification is complete, the protecting group can be removed under specific conditions.
2. Formation of an Unexpected Cyclic Ether Byproduct
Question: I have identified a significant amount of a cyclic ether byproduct in my reaction mixture. How can I confirm its structure and prevent its formation?
Answer:
The likely cyclic ether byproduct is 3-methoxyoxetane, formed via an intramolecular Williamson ether synthesis.
Confirmation of Structure:
You can confirm the structure of the byproduct using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectra of 3-methoxyoxetane will show characteristic signals for the oxetane ring protons and the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-methoxyoxetane.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a broad O-H stretch (indicating the consumption of the starting material's hydroxyl group) and the presence of C-O-C stretching frequencies characteristic of an ether.
Prevention of Intramolecular Cyclization:
As detailed in the previous section, the primary strategies to prevent the formation of this byproduct are:
-
Careful selection of a milder base.
-
Optimization of reaction temperature (lower temperatures are generally favored).
-
Slow addition of the this compound.
-
Employing a protecting group strategy for the hydroxyl functionality.
Experimental Protocols
Below are general experimental protocols for performing a Williamson ether synthesis with this compound, both with and without a protecting group strategy.
Protocol 1: Direct Intermolecular Williamson Ether Synthesis
This protocol aims to favor the intermolecular reaction without the use of a protecting group.
Materials:
-
Alcohol (your desired nucleophile)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the alkoxide solution over a period of 1-2 hours using the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Intermolecular Williamson Ether Synthesis with a Protecting Group
This protocol involves protecting the hydroxyl group of this compound before the ether synthesis. A silyl ether is used as an example protecting group.
Step 1: Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the protected haloalcohol.
Step 2: Williamson Ether Synthesis with the Protected Substrate
Procedure:
-
Follow the procedure outlined in Protocol 1 , using the TBDMS-protected this compound as the electrophile.
Step 3: Deprotection of the Ether Product
Materials:
-
TBDMS-protected ether product
-
Tetrabutylammonium fluoride (TBAF) in THF (1M solution)
-
Anhydrous THF
Procedure:
-
Dissolve the protected ether in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final ether product by column chromatography.
Data Presentation
The following table summarizes the expected outcomes and considerations for different approaches to the Williamson ether synthesis with this compound. Actual yields will vary depending on the specific substrate and precise reaction conditions.
| Strategy | Base | Solvent | Temperature | Expected Major Product | Potential Byproducts | Estimated Yield Range |
| Direct Synthesis | NaH | THF | 0 °C to RT | Desired intermolecular ether | 3-methoxyoxetane, elimination product | 30-60% |
| Direct Synthesis | K₂CO₃ | DMF | RT to 50 °C | Desired intermolecular ether | 3-methoxyoxetane | 40-70% |
| Protecting Group | NaH | THF | 0 °C to RT | Protected intermolecular ether | Minimal | >80% (for etherification step) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis.
Reaction Pathway Diagram: Intermolecular vs. Intramolecular Synthesis
Caption: Competing reaction pathways in the Williamson ether synthesis.
References
Technical Support Center: Alkylation Reactions with 1-Bromo-3-methoxypropane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-3-methoxypropane in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the alkylation of 1-bromo-3-methoxypropane?
The most common byproducts in alkylation reactions with 1-bromo-3-methoxypropane depend on the nucleophile and reaction conditions used. The two main classes of byproducts are:
-
Elimination Products: Strong and sterically hindered bases can promote an E2 elimination reaction, leading to the formation of 3-methoxy-1-propene.[1][2]
-
Overalkylation Products: When using amine nucleophiles, the initial product (a primary or secondary amine) is often more nucleophilic than the starting amine.[3][4] This can lead to subsequent alkylations, resulting in a mixture of secondary, tertiary, and potentially quaternary ammonium salts.[3][4][5][6]
Q2: How does the choice of base influence byproduct formation?
The choice of base is critical in controlling the competition between substitution (the desired alkylation) and elimination (a side reaction).
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 elimination pathway, increasing the yield of alkene byproducts.[1]
-
Weaker bases or less hindered strong bases (e.g., sodium hydride, sodium carbonate) are preferred for S_N2 reactions to minimize elimination.
Q3: In a Williamson ether synthesis using 1-bromo-3-methoxypropane, what are the potential side reactions?
While 1-bromo-3-methoxypropane is a primary alkyl halide and therefore well-suited for the Williamson ether synthesis, side reactions can still occur.[2][7][8] The primary side reaction is E2 elimination, which is favored by high temperatures and the use of a strong, bulky base.[1][2][9]
Troubleshooting Guide
Problem 1: Low yield of the desired alkylated product.
Possible Cause 1: Competing Elimination Reaction Your reaction conditions may be favoring the E2 elimination pathway over the desired S_N2 substitution. This is more likely if you are using a strong, sterically hindered base or high reaction temperatures.[1][2]
Solution:
-
Use a less sterically hindered base.
-
Employ a weaker base if your nucleophile is sufficiently reactive.
-
Run the reaction at a lower temperature.
Possible Cause 2: Incomplete Reaction The reaction may not have gone to completion.
Solution:
-
Increase the reaction time.
-
Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of the S_N2 reaction.[2]
Problem 2: My analytical data (e.g., NMR, LC-MS) shows multiple products when I react 1-bromo-3-methoxypropane with a primary amine.
Possible Cause: Overalkylation Primary amines, once alkylated, form secondary amines which are typically more nucleophilic than the starting primary amine.[3][4] This secondary amine can then compete with the primary amine for the remaining 1-bromo-3-methoxypropane, leading to the formation of a tertiary amine, and so on.[4][5][6] This results in a mixture of mono-, di-, and potentially tri-alkylated products.
Solution:
-
Use a large excess of the primary amine: This will increase the probability that the 1-bromo-3-methoxypropane will react with the starting amine rather than the alkylated product.
-
Alternative synthetic routes: Consider reductive amination or using a protecting group strategy to achieve mono-alkylation.
Data Presentation: Product Distribution in Amine Alkylation
The following table provides a conceptual overview of the potential product distribution when reacting a primary amine with one equivalent of 1-bromo-3-methoxypropane, illustrating the challenge of overalkylation. Actual yields will vary based on specific reaction conditions.
| Product | Structure | Potential Yield |
| Mono-alkylated Amine | R-NH-(CH₂)₃-O-CH₃ | Major Product (with excess amine) |
| Di-alkylated Amine | R-N-((CH₂)₃-O-CH₃)₂ | Significant Byproduct |
| Tri-alkylated Amine | R-N⁺-((CH₂)₃-O-CH₃)₃ Br⁻ | Minor Byproduct |
Experimental Protocols
General Protocol for the Alkylation of an Amine with 1-Bromo-3-methoxypropane
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (e.g., 5 equivalents) in a suitable solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 2-3 equivalents) to the solution.
-
Addition of Alkylating Agent: Slowly add 1-bromo-3-methoxypropane (1 equivalent) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the base and wash it with the reaction solvent. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Competing S_N2 and E2 reaction pathways.
Caption: Sequential overalkylation of a primary amine.
References
- 1. 1-Bromo-3-methoxypropane | 36865-41-5 | Benchchem [benchchem.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from 1-Bromo-3-methoxypropanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 1-bromo-3-methoxypropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: 1-Bromo-3-methoxypropane is primarily used as an alkylating agent in organic synthesis.[1] The most common reaction is the Williamson ether synthesis, where it reacts with an alkoxide to form a new ether.[2][3] It can also be used in the synthesis of pharmaceutical intermediates and agrochemicals.[1]
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include unreacted this compound, the alcohol or other nucleophile used in the reaction, and byproducts from side reactions. A significant side reaction to consider, especially with hindered bases or secondary/tertiary alkoxides, is elimination (E2 reaction) to form methoxypropene.[3] Additionally, residual solvents from the reaction or workup can be present.
Q3: My crude NMR spectrum is complex and doesn't clearly show my product peaks. Did my reaction fail?
A3: Not necessarily. Crude NMR spectra can be misleading.[4] Peaks from remaining reagents or solvents can obscure your product's signals.[4] Also, if your reaction produced a mixture of isomers, the crude NMR will appear complex but will simplify after purification.[4] It is recommended to first attempt a purification step, such as a flash column, before concluding that the reaction failed.
Q4: I've lost a significant amount of my product after the workup. Where could it have gone?
A4: There are several possibilities for product loss during workup.[4] Your product might be more water-soluble than expected and remain in the aqueous layer.[4] If your product is volatile, it may have been lost during solvent removal on a rotary evaporator.[4] It's also possible that the product has adsorbed onto filtration media like Celite or silica gel used during the workup.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Reaction conditions (temperature, time) not optimal. - Base not strong enough to deprotonate the nucleophile (in Williamson synthesis). - Product is water-soluble and lost during aqueous workup.[4] - Product is volatile and lost during solvent removal.[4] | - Monitor the reaction by TLC to confirm completion. - Optimize reaction conditions. - Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[3] - Back-extract the aqueous layer with a different organic solvent. - Use a lower temperature and pressure for solvent evaporation. |
| Product Contaminated with Starting Material | - Incomplete reaction. - Incorrect stoichiometry (excess this compound). | - Increase reaction time or temperature. - Use a slight excess of the nucleophile. - Purify the product using flash column chromatography or distillation. |
| Presence of Elimination Byproduct (Methoxypropene) | - The base used is too sterically hindered. - The reaction temperature is too high. - The substrate receiving the methoxypropyl group is secondary or tertiary.[3] | - Use a less sterically hindered base (e.g., sodium methoxide). - Run the reaction at a lower temperature. - If possible, redesign the synthesis to avoid the use of secondary or tertiary halides in a Williamson ether synthesis.[3] |
| Yellow or Colored Product After Purification | - Trace metal impurities, especially if a palladium catalyst was used in a preceding step.[5] - Thermal decomposition of the product or impurities. | - Wash the organic layer with a solution of sodium thiosulfate during workup to remove residual metals.[5] - Filter the product solution through a plug of activated charcoal.[5] - Use lower temperatures during distillation or solvent removal. |
| Difficulty with Crystallization | - The product is an oil at room temperature. - Residual solvent is acting as an impurity. - The presence of closely related impurities is inhibiting crystal lattice formation. | - Attempt purification by another method like distillation or chromatography. - Ensure the product is completely dry from solvents using a high vacuum. - Try different crystallization solvents or solvent systems (e.g., co-solvents).[6] |
Purification Techniques Comparison
The following table provides a hypothetical comparison of different purification techniques for a product derived from a Williamson ether synthesis reaction using this compound.
| Purification Method | Scale | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Fractional Distillation | > 5 g | 95-99% | 70-90% | Moderate | Requires products to be thermally stable and have a significantly different boiling point from impurities.[6] |
| Flash Column Chromatography | 10 mg - 10 g | > 99% | 60-85% | Low to Moderate | Effective for removing non-volatile impurities and separating products with similar polarities. |
| Preparative HPLC | < 1 g | > 99.5% | 50-80% | Low | High resolution for separating very similar compounds, but lower capacity and more expensive. |
| Recrystallization | > 1 g | > 99% | 40-75% | High | Only applicable if the product is a solid at room temperature and a suitable solvent can be found.[6] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol describes the purification of a hypothetical product, 4-(3-methoxypropoxy)anisole, from a Williamson ether synthesis reaction between 4-methoxyphenol and this compound.
1. Preparation of the Crude Sample:
-
After an aqueous workup, dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the DCM solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.
2. Column Packing:
-
Select a column with a diameter appropriate for the amount of crude product (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using a slurry method with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.
3. Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
-
Start the elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions in test tubes or vials.
-
Monitor the separation by thin-layer chromatography (TLC) using the same eluent system.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the product.
5. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Reaction pathways for this compound.
References
minimizing elimination side reactions with 1-Bromo-3-methoxypropanol
Welcome to the technical support center for 1-Bromo-3-methoxypropanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing elimination side reactions and optimizing nucleophilic substitution outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as an alkylating agent?
A1: The two primary competing reactions are nucleophilic substitution (SN2) and elimination (E2). This compound is a primary alkyl halide, which inherently favors the SN2 pathway. However, under certain conditions, the E2 reaction can become a significant side reaction, leading to the formation of 3-methoxy-1-propene.
Q2: What is the general mechanism for the SN2 and E2 reactions with this compound?
A2:
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step mechanism where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. This results in the formation of a new bond between the nucleophile and the carbon.
-
E2 (Bimolecular Elimination): In this concerted reaction, a base removes a proton from the carbon adjacent to the one bearing the bromine, while simultaneously the bromide ion leaves, forming a double bond.
Q3: Which factors have the most significant impact on the ratio of substitution to elimination products?
A3: The choice of base/nucleophile, reaction temperature, solvent, and the concentration of the base are the most critical factors. By carefully controlling these parameters, you can significantly suppress the undesired elimination side reaction.
Troubleshooting Guide: Minimizing Elimination Reactions
This guide will help you troubleshoot and optimize your reaction conditions to favor nucleophilic substitution over elimination.
Issue 1: Significant Formation of 3-methoxy-1-propene (Elimination Product)
Cause: The reaction conditions are promoting the E2 pathway. This is often due to the use of a strong, sterically hindered base, high temperatures, or an inappropriate solvent.
Solutions:
-
Choice of Base/Nucleophile:
-
Recommendation: Employ a good nucleophile that is a weak base. For example, when performing a Williamson ether synthesis with a phenol, use a weaker base like potassium carbonate (K2CO3) or sodium hydride (NaH) to generate the phenoxide in situ, rather than using a pre-formed, highly basic alkoxide. For reactions with amines or azide ions, these nucleophiles are generally weak bases and inherently favor substitution.
-
Avoid: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) are known to strongly favor elimination.
-
-
Reaction Temperature:
-
Recommendation: Lowering the reaction temperature will favor the substitution reaction, as elimination reactions typically have a higher activation energy. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-60 °C) are often sufficient for SN2 reactions with primary bromides.
-
Avoid: High temperatures and prolonged heating, as these conditions promote elimination.
-
-
Solvent Selection:
-
Recommendation: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents are known to accelerate SN2 reactions.
-
Caution: While polar protic solvents like ethanol can be used, they can also promote elimination to some extent, especially at higher temperatures. Water is generally a better choice than ethanol for suppressing elimination.
-
Issue 2: Low Reaction Yield Despite Minimal Elimination
Cause: The reaction may be proceeding too slowly, or the nucleophile may not be sufficiently reactive under the chosen conditions.
Solutions:
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the rate of the SN2 reaction.
-
Optimize Temperature: While high temperatures should be avoided, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for the formation of elimination byproducts.
-
Choice of Leaving Group: Bromine is a good leaving group. If yields are still low, ensure the starting material is pure and has not degraded.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for common nucleophilic substitution reactions with this compound, along with expected outcomes based on analogous reactions.
Protocol 1: Williamson Ether Synthesis with Phenol
This protocol describes the O-alkylation of phenol with this compound to yield 1-methoxy-3-phenoxypropane.
Methodology:
-
To a solution of phenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | K2CO3 | A moderately weak base that minimizes elimination. |
| Solvent | DMF | A polar aprotic solvent that favors SN2. |
| Temperature | 60 °C | A moderate temperature to ensure a reasonable rate without promoting significant elimination. |
Protocol 2: Synthesis of 3-Methoxypropyl Azide
This protocol is adapted from the synthesis of 3-azido-1-propanol and outlines the reaction of this compound with sodium azide.
Methodology:
-
Dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in a mixture of acetone and water (e.g., 6:1 v/v).
-
Heat the resulting solution to reflux and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Sodium Azide (NaN3) | A good nucleophile and a weak base, strongly favoring SN2. |
| Solvent | Acetone/Water | A solvent system that dissolves both the organic substrate and the inorganic salt. |
| Temperature | Reflux | The higher temperature is tolerated due to the weak basicity of the azide ion. |
Visualizing Reaction Pathways
The following diagrams illustrate the decision-making process for minimizing elimination side reactions.
Caption: Workflow for Minimizing Elimination Reactions.
Caption: Factors Influencing Substitution vs. Elimination.
troubleshooting guide for incomplete 1-Bromo-3-methoxypropanol reactions
Technical Support Center: 1-Bromo-3-methoxypropanol Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete reactions during the synthesis of this compound from its precursor, 3-methoxy-1-propanol.
Troubleshooting Guide: Incomplete Reactions
Q1: My reaction is showing low conversion of 3-methoxy-1-propanol to this compound. What are the most common causes?
Low yields are typically traced back to one of four areas: the quality and amount of the brominating agent, the reaction conditions, the presence of contaminants (especially water), or losses during the workup procedure. The most common method for this conversion is the reaction of the alcohol with phosphorus tribromide (PBr₃).
Key Troubleshooting Points:
-
Reagent Quality: PBr₃ is highly reactive with water. Old or improperly stored reagents can be partially hydrolyzed, reducing their efficacy[1][2].
-
Stoichiometry: The stoichiometry of PBr₃ to the alcohol is critical. While the balanced equation shows one mole of PBr₃ reacting with three moles of alcohol, side reactions and reagent degradation often require adjusting this ratio[2][3].
-
Reaction Temperature: The reaction is often exothermic. Improper temperature control can lead to side reactions. A common procedure involves starting the reaction at a low temperature (e.g., 0 °C) and allowing it to warm gradually[3].
-
Moisture Contamination: Any water in the starting alcohol or solvent will rapidly consume PBr₃, forming phosphorous acid and HBr, making the reagent unavailable for the desired reaction[1].
-
Workup Issues: The intermediate phosphite esters formed during the reaction can be water-soluble. If the subsequent substitution by bromide is incomplete, these intermediates may be lost during the aqueous workup phase[3].
Q2: How does the quality and handling of Phosphorus Tribromide (PBr₃) affect the reaction?
PBr₃ is a dense, colorless liquid that fumes in moist air due to its reaction with water to produce hydrobromic acid (HBr) and phosphorous acid[1].
-
Impact of Degradation: If your PBr₃ has been exposed to air or moisture, its effective concentration will be lower than expected. This leads to incomplete conversion as there isn't enough active reagent to brominate all of the starting alcohol.
-
Best Practices:
-
Always use PBr₃ from a freshly opened bottle or a bottle that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).
-
For reactions highly sensitive to yield, consider distilling the PBr₃ immediately before use to remove any non-volatile impurities and hydrolysis products[3].
-
Handle the reagent in a fume hood using dry syringes or cannulas to transfer.
-
Q3: What is the optimal stoichiometry for PBr₃ in this reaction?
The reaction between a primary alcohol and PBr₃ proceeds via an Sₙ2 mechanism[4][5]. The process involves the sequential reaction of the three bromine atoms on phosphorus with three molecules of the alcohol.
The overall reaction is: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃
This indicates a theoretical molar ratio of 3 equivalents of alcohol to 1 equivalent of PBr₃ (or 0.33 equivalents of PBr₃ per equivalent of alcohol). However, in practice, yields can often be improved by using a slight excess of PBr₃ to compensate for any degradation or side reactions. Using a stoichiometric amount (1 eq) of PBr₃ for 1 eq of alcohol is often insufficient and can lead to low yields of 50-60%[3].
Table 1: Effect of PBr₃ Stoichiometry on Theoretical Yield
| Equivalents of Alcohol | Equivalents of PBr₃ | Molar Ratio (PBr₃/Alcohol) | Expected Outcome |
|---|---|---|---|
| 1.0 | 0.33 | 1:3 | Stoichiometrically correct, but may result in incomplete reaction due to reagent degradation. |
| 1.0 | 0.4 - 0.5 | ~1:2.5 - 1:2 | Generally recommended to drive the reaction to completion and achieve higher yields (>90%)[3]. |
| 1.0 | > 0.5 | >1:2 | May lead to more side products and complicates purification due to excess phosphorus reagents. |
Q4: What are the likely side reactions that could be reducing my yield?
Several side reactions can occur, consuming starting material or product:
-
Formation of Phosphorus Byproducts: The primary side products are various phosphorus acids and esters. If the reaction of the intermediate phosphite ester to the final alkyl bromide is not complete, these species can be hydrolyzed and lost during the aqueous workup, accounting for missing mass[3].
-
Ether Cleavage: The methoxy group (an ether) in the starting material or product could potentially be cleaved by strong acid. HBr, which is generated from the reaction of PBr₃ with moisture or the alcohol itself, can cleave ethers, especially at elevated temperatures[1][6]. This would result in the formation of 1,3-propanediol derivatives and bromomethane.
-
Elimination Reactions: Although less common for primary alcohols, elimination to form an alkene is a potential side reaction, especially if the reaction temperature is too high.
Troubleshooting Workflow
Below is a logical workflow to diagnose the cause of an incomplete reaction.
Caption: Troubleshooting decision tree for incomplete bromination reactions.
Experimental Protocol
Synthesis of this compound via PBr₃
This protocol is a representative method. Researchers should adapt it based on their specific scale and laboratory safety procedures.
Materials:
-
3-methoxy-1-propanol (dried over molecular sieves)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, nitrogen/argon line
Procedure:
-
Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Reagents: Dissolve 1.0 equivalent of 3-methoxy-1-propanol in the anhydrous solvent (e.g., DCM) in the flask. Cool the solution to 0 °C using an ice-water bath.
-
Addition of PBr₃: In the dropping funnel, add 0.45 equivalents of PBr₃, optionally diluted in a small amount of the anhydrous solvent. Add the PBr₃ solution dropwise to the stirring alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 2-4 hours, but can be left overnight).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding cold water or pouring the reaction mixture over crushed ice. PBr₃ reacts violently with water[1][2].
-
Extraction: Transfer the mixture to a separatory funnel. If using DCM, the organic layer will be on the bottom. Separate the layers. Extract the aqueous layer one more time with the solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated NaHCO₃ solution (to neutralize any acidic byproducts).
-
Brine (to help remove water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Frequently Asked Questions (FAQs)
Q: Can I use hydrobromic acid (HBr) instead of PBr₃? A: While HBr can be used to convert primary alcohols to alkyl bromides, PBr₃ is often preferred for several reasons. The reaction with PBr₃ generally occurs under milder conditions and has a lower tendency to cause carbocation rearrangements, which is not a major concern for this specific substrate but is a good general practice[1][5]. Reactions with HBr may require higher temperatures or longer reaction times.
Q: My 3-methoxy-1-propanol starting material might contain some water. Is this a significant problem? A: Yes, this is a critical issue. PBr₃ reacts readily and exothermically with water[1]. Any moisture present will consume the reagent, reducing the amount available to react with your alcohol and leading to lower yields. It is essential to use anhydrous starting materials and solvents for this reaction. Consider drying the alcohol with a drying agent like anhydrous magnesium sulfate or molecular sieves before use.
Q: How do I properly dispose of leftover PBr₃ and the phosphorous acid byproduct? A: Unused PBr₃ and the reaction mixture containing phosphorous acid must be handled as hazardous waste. The quenching step in the workup protocol is designed to neutralize the reactive phosphorus species. The resulting aqueous layer, containing phosphorous acid and salts, should be neutralized and disposed of according to your institution's hazardous waste guidelines. Never add water directly to pure PBr₃ outside of a controlled reaction setup.
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 3. reddit.com [reddit.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 1-Bromo-3-methoxypropanol Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3-methoxypropanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the effect of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for this compound. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. The relationship between temperature and the rate constant (k) is described by the Arrhenius equation.[1][2][3][4]
Q2: What is the Arrhenius equation and how is it relevant to my experiments?
A2: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the temperature dependence of reaction rates.[3][4] The equation is:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor, related to the frequency of collisions[1][2]
-
Ea is the activation energy, the minimum energy required for a reaction to occur[1][2]
By conducting experiments at different temperatures, you can use the Arrhenius equation to determine the activation energy of your reaction, a crucial parameter for understanding and controlling the reaction.[2][5]
Q3: What are the expected products of a reaction between this compound and a nucleophile like sodium hydroxide?
A3: this compound is a haloalkane and will typically undergo a nucleophilic substitution reaction with a nucleophile such as a hydroxide ion (OH-).[6][7][8] The bromine atom is replaced by the hydroxyl group, yielding 3-methoxy-1-propanol. Depending on the reaction conditions, a competing elimination reaction could also occur, though this is generally less favored for primary haloalkanes.[6][8]
Troubleshooting Guide
Issue 1: The reaction is proceeding much slower than expected, even at elevated temperatures.
-
Possible Cause 1: Inadequate Mixing. If the reactants are not well-mixed, the reaction can only occur at the interface between phases, significantly slowing the rate. This is particularly relevant if using a biphasic system (e.g., an aqueous nucleophile and the organic haloalkane).
-
Solution: Ensure vigorous and constant stirring throughout the reaction. For biphasic systems, consider using a phase-transfer catalyst to improve the reaction rate.
-
-
Possible Cause 2: Incorrect Solvent. The choice of solvent can significantly impact the rate of nucleophilic substitution reactions.
-
Solution: For SN2 reactions, polar aprotic solvents (e.g., DMSO, acetone) are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more available to react. A 50/50 mixture of ethanol and water is also commonly used to dissolve both the haloalkane and the hydroxide.[6]
-
-
Possible Cause 3: Low Reactant Concentration. The rate of reaction is dependent on the concentration of the reactants.
-
Solution: Verify the concentrations of your starting materials. If necessary, increase the concentration of the nucleophile to drive the reaction forward.
-
Issue 2: The formation of significant amounts of an unknown byproduct is observed.
-
Possible Cause 1: Elimination Reaction. At higher temperatures and with a strong, sterically hindered base, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), leading to the formation of an alkene.
-
Solution: To favor substitution over elimination, use a less sterically hindered nucleophile and lower the reaction temperature.
-
-
Possible Cause 2: Impurities in Starting Materials. Impurities in the this compound or the nucleophile can lead to side reactions.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.
-
Experimental Protocols & Data
Protocol: Determining the Effect of Temperature on the Reaction Rate of this compound with Sodium Hydroxide
This protocol outlines a method for determining the rate constant at various temperatures to calculate the activation energy of the reaction.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Water baths set to desired temperatures (e.g., 25°C, 35°C, 45°C, 55°C)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Condenser
-
Quenching solution (e.g., dilute acid)
-
Apparatus for titration (burette, pipette, conical flasks) or other analytical instrument (e.g., GC, HPLC) to monitor the reaction progress.
Procedure:
-
Prepare a 50:50 (v/v) ethanol-water solvent mixture.
-
In the reaction vessel, add a known volume and concentration of this compound dissolved in the ethanol-water solvent.
-
Place the reaction vessel in the water bath and allow it to equilibrate to the desired temperature for at least 15 minutes.
-
In a separate flask, bring the 0.1 M NaOH solution to the same temperature.
-
Initiate the reaction by adding a known volume of the pre-heated NaOH solution to the reaction vessel and start the timer.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a known volume of the quenching solution.
-
Determine the concentration of the remaining NaOH or the formed bromide ion in the quenched aliquot using a suitable analytical method (e.g., titration with a standard acid, ion chromatography).
-
Repeat the experiment at different temperatures, keeping the initial concentrations of the reactants the same.
Data Presentation: Hypothetical Rate Constants and Arrhenius Plot Data
The following table presents hypothetical data for the reaction of this compound with NaOH at different temperatures. This data can be used to construct an Arrhenius plot to determine the activation energy.
| Temperature (°C) | Temperature (K) | 1/T (K-1) | Rate Constant, k (M-1s-1) | ln(k) |
| 25 | 298.15 | 0.003354 | 0.00015 | -8.805 |
| 35 | 308.15 | 0.003245 | 0.00042 | -7.776 |
| 45 | 318.15 | 0.003143 | 0.00110 | -6.812 |
| 55 | 328.15 | 0.003047 | 0.00270 | -5.915 |
To determine the activation energy (Ea), plot ln(k) versus 1/T. The slope of the resulting line will be equal to -Ea/R.[2][5][9]
Visualizations
Caption: Workflow for studying the effect of temperature on reaction kinetics.
Caption: Troubleshooting logic for a slow reaction rate.
References
- 1. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 2. Activation Energy and the Arrhenius Equation – Introductory Chemistry, 1st Canadian Edition [Clone] [opentextbc.ca]
- 3. fiveable.me [fiveable.me]
- 4. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 5. Determining Activation Energy [westfield.ma.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. savemyexams.com [savemyexams.com]
- 9. genchem.chem.umass.edu [genchem.chem.umass.edu]
choice of solvent to improve 1-Bromo-3-methoxypropanol reaction selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction selectivity of 1-Bromo-3-methoxypropanol. The choice of solvent is a critical parameter that can significantly influence the reaction outcome, favoring either intermolecular substitution (SN2), intramolecular cyclization, or elimination (E2) pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound?
A1: this compound typically undergoes three main competing reactions:
-
Intermolecular Nucleophilic Substitution (SN2): An external nucleophile displaces the bromide ion. This is favored by strong, non-bulky nucleophiles.
-
Intramolecular Cyclization (Williamson Ether Synthesis): The internal hydroxyl group acts as a nucleophile, displacing the bromide to form a cyclic ether, 3-methoxyoxetane. This is favored by the presence of a base to deprotonate the alcohol.
-
Elimination (E2): A base removes a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene. This is favored by strong, sterically hindered bases.
Q2: How does the solvent choice influence the reaction outcome?
A2: The solvent plays a crucial role in stabilizing reactants, transition states, and intermediates, thereby influencing the predominant reaction pathway.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both cations and anions effectively through hydrogen bonding. They can stabilize the leaving group (bromide ion) but may also solvate the nucleophile, reducing its reactivity. In the context of SN2 vs. E2, polar protic solvents can favor elimination over substitution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have dipoles but lack acidic protons. They are excellent at solvating cations but poorly solvate anions (the nucleophile). This leaves the "naked" nucleophile highly reactive, generally accelerating SN2 reactions. For intramolecular cyclization, polar aprotic solvents have been shown to be highly effective.
Q3: Which solvents are recommended for maximizing the yield of the intramolecular cyclization to 3-methoxyoxetane?
A3: Based on analogous intramolecular cyclization reactions, polar aprotic solvents are highly recommended. N,N-Dimethylformamide (DMF) and acetonitrile have been shown to provide excellent yields for similar cyclization reactions.[1] Toluene, dichloromethane, and tetrahydrofuran are generally less favorable for this transformation.[1]
Q4: When should I be concerned about the E2 elimination pathway?
A4: The E2 pathway becomes a significant competing reaction, particularly with strong, bulky bases. While this compound is a primary alkyl halide, which generally disfavors E2, the use of a strong base in a solvent that enhances basicity can increase the proportion of the elimination product. For instance, in the gas phase where the base is highly reactive, elimination can be the exclusive pathway for reactions of primary alkyl bromides with methoxide.[2]
Troubleshooting Guides
Issue 1: Low yield of the desired intermolecular substitution (SN2) product and formation of byproducts.
| Possible Cause | Troubleshooting Step |
| Solvent is favoring E2 elimination. | Switch to a polar aprotic solvent like DMF or DMSO. These solvents enhance the nucleophilicity of the attacking nucleophile without significantly increasing the basicity, thus favoring the SN2 pathway over E2. |
| Intramolecular cyclization is competing. | If your nucleophile is also a base, it may be deprotonating the alcohol of this compound, leading to the formation of 3-methoxyoxetane. Consider protecting the hydroxyl group before the substitution reaction if the intramolecular cyclization is undesirable. |
| Temperature is too high. | Higher temperatures generally favor elimination over substitution.[3] Try running the reaction at a lower temperature. |
Issue 2: Inefficient intramolecular cyclization to 3-methoxyoxetane.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice. | The choice of solvent is critical for successful cyclization. Based on analogous reactions, DMF and acetonitrile are superior choices.[1] Avoid less polar solvents like toluene and dichloromethane.[1] |
| Base is not strong enough or is sterically hindered. | A strong, non-nucleophilic base is often required to deprotonate the alcohol to initiate the intramolecular attack. Sodium hydride (NaH) is a common choice for such reactions. |
| Concentration is too high. | High concentrations can favor intermolecular side reactions. Try running the reaction under more dilute conditions to promote the intramolecular pathway. |
Data Presentation
The following tables provide quantitative data from studies on analogous systems to illustrate the impact of solvent on reaction selectivity.
Table 1: Solvent Effect on the Yield of an Analogous Intramolecular Cyclization Reaction [1]
| Entry | Solvent | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | 82 |
| 2 | Acetonitrile | 70 |
| 3 | Toluene | Low |
| 4 | Dichloromethane | Low |
| 5 | Tetrahydrofuran (THF) | Low |
| 6 | Dimethyl carbonate (DMC) | Poor |
Table 2: Rate Constants for Elimination and Substitution of 1-Bromodecane with Potassium Methoxide in various DMSO/Methanol Mixtures at 20°C [2]
This data on a primary alkyl bromide illustrates how increasing the DMSO content (a polar aprotic solvent) in a protic solvent (methanol) enhances the rates of both substitution and elimination.
| Mol % DMSO | kE x 105 (s-1) | kS x 105 (s-1) |
| 0 | 0.001 | 0.08 |
| 27.5 | 0.09 | 0.30 |
| 52.8 | 0.96 | 1.10 |
| 69.8 | 4.8 | 3.2 |
| 83.7 | 31.0 | 12.0 |
| 91.8 | 120 | 32.0 |
| 95.9 | 330 | 66.0 |
Experimental Protocols
General Protocol for Intramolecular Cyclization to form 3-Methoxyoxetane (Analogous System)
This protocol is adapted from a general procedure for the intramolecular cyclization of a halohydrin.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for SN2 Reaction with an External Nucleophile (Analogous to Williamson Ether Synthesis)
This protocol is a general procedure for the reaction of a primary alkyl halide with an alkoxide.
-
Preparation: In a round-bottom flask, dissolve the desired alcohol (to form the nucleophile, 1.1 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Formation of Nucleophile: Under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 equivalents) at 0 °C to deprotonate the alcohol and form the alkoxide nucleophile.
-
Addition of Electrophile: Once the alkoxide formation is complete (cessation of hydrogen evolution), add this compound (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Solvent selection workflow for this compound reactions.
Caption: Competing reaction pathways based on conditions.
References
stability of 1-Bromo-3-methoxypropanol under different reaction conditions
Technical Support Center: 1-Bromo-3-methoxypropane
Disclaimer: The following information pertains to 1-Bromo-3-methoxypropane (CAS: 36865-41-5), also known as 3-methoxypropyl bromide. Information on "1-Bromo-3-methoxypropanol" is limited, and it is presumed the former compound was intended.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 1-Bromo-3-methoxypropane in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 1-Bromo-3-methoxypropane?
A1: 1-Bromo-3-methoxypropane is stable under recommended storage conditions (cool, dry, well-ventilated, away from light and ignition sources)[1][2]. However, it is incompatible with strong oxidizing agents, acids, and bases, which can lead to its decomposition[1][2]. It is also a flammable liquid and should be handled with appropriate precautions[2][3].
Q2: How should I properly store 1-Bromo-3-methoxypropane to ensure its stability?
A2: To ensure long-term stability, store 1-Bromo-3-methoxypropane in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dry, and well-ventilated area[1][2]. It should be kept away from heat, sparks, open flames, and other ignition sources[1][2][3]. For extended storage, refrigeration is recommended[4].
Q3: What are the known decomposition products of 1-Bromo-3-methoxypropane?
A3: When heated to decomposition, 1-Bromo-3-methoxypropane can emit toxic fumes, including carbon oxides (CO, CO2) and hydrogen bromide[1][2].
Q4: Can I use 1-Bromo-3-methoxypropane in reactions with strong bases?
A4: Caution is advised. While 1-Bromo-3-methoxypropane is an alkylating agent and is expected to react with nucleophiles, strong bases can promote side reactions, such as elimination (dehydrobromination) to form methoxypropene, in competition with the desired substitution reaction. The choice of base, solvent, and temperature is critical to minimize these side products.
Q5: Is 1-Bromo-3-methoxypropane sensitive to acidic conditions?
A5: Yes, it is incompatible with acids[1]. Strong acids can potentially lead to the cleavage of the methyl ether bond or other undesired side reactions. The use of non-acidic or mildly acidic conditions is recommended where possible.
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield
Symptoms:
-
Starting material (1-Bromo-3-methoxypropane) is recovered unchanged.
-
The desired product is not formed or is formed in very low yield.
-
A complex mixture of unidentifiable products is observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | Verify Reagent Quality: Before use, check the appearance of the 1-Bromo-3-methoxypropane. It should be a colorless to almost colorless liquid[1]. A significant yellowing may indicate degradation. Consider purifying by distillation if impurities are suspected. |
| Inappropriate Reaction Conditions | Optimize Temperature: If the reaction is too slow, a moderate increase in temperature may be necessary. However, be aware that excessive heat can lead to decomposition[1]. |
| Select Appropriate Solvent: Ensure the solvent is dry and compatible with all reactants. | |
| Side Reactions | Base-Induced Elimination: If using a strong, sterically hindered base, consider switching to a weaker or non-hindered base (e.g., K2CO3 vs. t-BuOK) to favor substitution over elimination. |
| Acid-Catalyzed Decomposition: If acidic conditions are present, they may be degrading the reagent. Buffer the reaction or use a non-acidic route if possible. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
NMR or GC-MS analysis shows peaks corresponding to molecules other than the starting material or the expected product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Elimination Reaction | Modify Base/Temperature: This is a common side reaction with alkyl halides. Use a less sterically demanding base or run the reaction at a lower temperature. |
| Ether Cleavage | Avoid Strong Acids: If your reaction conditions are acidic, this may be the cause. Re-evaluate the necessity of the acid or choose a milder one. |
| Reaction with Solvent | Choose an Inert Solvent: Some solvents can participate in the reaction. Ensure your chosen solvent is inert under the reaction conditions. |
Data on Stability and Incompatibilities
The following table summarizes the known stability profile of 1-Bromo-3-methoxypropane.
| Condition | Stability | Incompatible Materials/Reagents | Potential Products/Hazards |
| Thermal | Stable under normal storage conditions[1][2]. | Heat, sparks, open flames[1][2][3]. | Thermal decomposition can release carbon oxides and hydrogen bromide[1][2]. Flammable liquid and vapor. |
| Acidic | Incompatible[1]. | Strong acids[1]. | Potential for ether cleavage and other acid-catalyzed decomposition. |
| Basic | Incompatible[1]. | Strong bases[1]. | Can undergo elimination (dehydrobromination) or substitution reactions. |
| Oxidative | Incompatible. | Strong oxidizing agents[1][2]. | Vigorous, potentially hazardous reactions. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol provides a general guideline for using 1-Bromo-3-methoxypropane as an alkylating agent. Note: This is a generalized procedure and must be adapted for the specific nucleophile and reaction scale.
-
Reagent Preparation:
-
Ensure the 1-Bromo-3-methoxypropane is colorless and free of visible impurities. If necessary, purify by distillation.
-
Use an anhydrous solvent appropriate for the reaction (e.g., DMF, acetonitrile, THF).
-
-
Reaction Setup:
-
Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the nucleophile and a suitable base (e.g., potassium carbonate) in the anhydrous solvent.
-
-
Addition of 1-Bromo-3-methoxypropane:
-
Add 1-Bromo-3-methoxypropane dropwise to the reaction mixture at the desired temperature (often starting at room temperature).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Visualizations
Caption: Troubleshooting workflow for reactions.
Caption: General alkylation workflow.
Caption: Potential decomposition pathways.
References
Technical Support Center: Synthesis of 2,2-Dimethoxypropane
Welcome to the technical support center for the synthesis of 2,2-dimethoxypropane (DMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DMP synthesis, with a focus on preventing the formation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,2-dimethoxypropane?
A1: The most common method is the acid-catalyzed reaction of acetone and methanol. This reaction is an equilibrium process where acetone reacts with two equivalents of methanol to form 2,2-dimethoxypropane and water. To drive the equilibrium towards the product, it is common to use an excess of methanol or to remove the water that is formed during the reaction.
Q2: What are the primary byproducts to be aware of during DMP synthesis?
A2: The two main byproducts of concern are:
-
2-Methoxypropene: This enol ether is formed through the acid-catalyzed elimination of methanol from 2,2-dimethoxypropane, a reaction that can be more prevalent at higher temperatures.
-
Mesityl Oxide: This α,β-unsaturated ketone is a product of the acid-catalyzed self-condensation of acetone. Its formation is more likely under harsh acidic conditions and higher temperatures.
Q3: How can I minimize the formation of these byproducts?
A3: Several strategies can be employed to minimize byproduct formation:
-
Use of Heterogeneous Acid Catalysts: Strong acid ion-exchange resins, such as Amberlyst™ 15, are highly effective. They have been shown to promote a cleaner reaction with fewer side products compared to homogeneous acid catalysts like sulfuric acid. Their solid nature also simplifies catalyst removal from the reaction mixture.
-
Temperature Control: Maintaining a low reaction temperature is crucial. Running the reaction at temperatures between 0°C and 25°C significantly favors the formation of DMP and minimizes the formation of 2-methoxypropene and mesityl oxide. Some protocols even report high yields and purity at temperatures as low as -25°C.
-
Neutralization: Before workup and distillation, neutralizing the acidic catalyst with a mild base (e.g., sodium bicarbonate) is a critical step to prevent the acid-catalyzed degradation of DMP into 2-methoxypropene during heating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2,2-Dimethoxypropane | The equilibrium is not sufficiently shifted towards the products. | - Use a larger excess of methanol. - If feasible with your setup, remove water as it forms (e.g., using a Dean-Stark apparatus, though less common for this specific reaction due to the volatility of the components). - Ensure your catalyst is active. If using an ion-exchange resin, ensure it is properly dried and activated. |
| High Levels of 2-Methoxypropene Impurity | The reaction or distillation temperature is too high, leading to the elimination of methanol from the product. The acidic catalyst was not neutralized before distillation. | - Maintain a reaction temperature at or below 25°C. - Thoroughly neutralize the reaction mixture with a base like sodium bicarbonate before any heating or distillation steps. - Use vacuum distillation to lower the boiling point and reduce the thermal stress on the product. |
| Presence of Mesityl Oxide Impurity | The reaction conditions are too harsh (strong acid concentration, high temperature), promoting the self-condensation of acetone. | - Switch from a strong homogeneous acid (e.g., sulfuric acid) to a solid acid catalyst like Amberlyst™ 15, which is known to suppress mesityl oxide formation. - Lower the reaction temperature. |
| Difficulty in Purifying the Product | Formation of azeotropes between 2,2-dimethoxypropane, methanol, and acetone. | - Fractional distillation is the primary method for purification. Careful control of the distillation parameters is necessary. - A patent describes a two-step distillation process: first, an azeotrope of acetone and methanol is removed, followed by the azeotrope of methanol and 2,2-dimethoxypropane.[1] |
Quantitative Data on Synthesis Strategies
The following table summarizes reported yields and purities of 2,2-dimethoxypropane under different catalytic and temperature conditions.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sulfuric Acid | 15 | 2 | 90 | 99 | Patent CN103772167A |
| Solid Acid | 25 | 1 | 92 | 99.1 | Patent CN103772167A |
| Molecular Sieve A4 | -25 | 5 | 93 | 99.4 | Patent CN103772167A |
| Amberlyst™ XN 1010 (Ion-Exchange Resin) | Room Temperature | Continuous Flow | - | 98 | Patent US4775447A |
Experimental Protocols
Key Experiment: Synthesis of 2,2-Dimethoxypropane using an Ion-Exchange Resin
This protocol is adapted from a patented industrial process for laboratory-scale synthesis, emphasizing the prevention of byproduct formation.
Materials:
-
Acetone (ACS grade, anhydrous)
-
Methanol (ACS grade, anhydrous)
-
Strong acid ion-exchange resin (e.g., Amberlyst™ 15), dried
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: If the ion-exchange resin is not in its acidic form or is hydrated, it should be washed with dilute acid, followed by deionized water until the washings are neutral, and then dried thoroughly under vacuum.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, combine acetone and methanol. A stoichiometric ratio of 1:2 (acetone:methanol) is recommended.
-
Catalysis: Add the dried ion-exchange resin to the acetone-methanol mixture (approximately 5-10% by weight of the limiting reagent).
-
Reaction: Stir the mixture at a controlled temperature between 0°C and 25°C. The reaction progress can be monitored by GC-MS.
-
Neutralization: Once the reaction has reached equilibrium (typically after several hours), filter off the ion-exchange resin. Add sodium bicarbonate to the filtrate and stir for 30 minutes to neutralize any residual acidity. This step is crucial to prevent the formation of 2-methoxypropene during distillation.
-
Workup: Filter the mixture to remove the sodium bicarbonate. Dry the filtrate with anhydrous magnesium sulfate and filter again.
-
Purification: Purify the crude 2,2-dimethoxypropane by fractional distillation. Collect the fraction boiling at approximately 82-83°C.
Analytical Method: GC-MS for Product and Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for analyzing the reaction mixture and the final product for purity and the presence of byproducts.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the volatile components.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Retention Times (Relative Order):
-
Methanol
-
Acetone
-
2-Methoxypropene
-
2,2-Dimethoxypropane
-
Mesityl Oxide
Visualizations
Logical Workflow for Preventing Byproduct Formation
Caption: A logical workflow diagram illustrating the key steps to minimize byproduct formation during the synthesis of 2,2-dimethoxypropane.
Signaling Pathway of Byproduct Formation
References
Validation & Comparative
A Comparative Guide to NMR Analysis for Confirming Methoxypropyl Group Incorporation
For researchers and professionals in drug development and chemical synthesis, unequivocal confirmation of molecular structure is paramount. The successful incorporation of substituents, such as a methoxypropyl group, can significantly alter the physicochemical and biological properties of a compound. While several analytical techniques can suggest the addition of this group, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard, providing detailed atomic-level information on connectivity and stereochemistry.
This guide provides a comprehensive comparison of NMR techniques against other analytical methods for confirming the incorporation of a methoxypropyl group. It includes expected NMR signatures, detailed experimental protocols, and comparative data to assist researchers in accurate structural elucidation.
Characteristic NMR Signatures of the Methoxypropyl Group
The methoxypropyl group can exist as different isomers (e.g., 1-methoxypropyl, 2-methoxypropyl, or 3-methoxypropyl), each presenting a unique set of signals in NMR spectra. For this guide, we will focus on the 3-methoxypropyl group (-CH₂(α)-CH₂(β)-CH₂(γ)-O-CH₃(δ)) attached to a parent molecule (R), as it provides a clear and illustrative example of NMR analysis.
¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. The electronegative oxygen atom significantly influences the chemical shifts of nearby protons, causing them to appear "downfield" (at a higher ppm value).[1]
¹³C NMR Spectroscopy: Carbon NMR identifies the different chemical environments of carbon atoms within the molecule.[2] Similar to ¹H NMR, carbons closer to the electronegative oxygen are deshielded and resonate at higher chemical shifts.[3]
The following table summarizes the typical chemical shifts expected for a 3-methoxypropyl group attached to a generic molecule 'R'.
| Position | Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| δ | -OC H₃ | ~ 3.3 | Singlet (s) | ~ 59 |
| γ | -C H₂-O- | ~ 3.4 - 3.6 | Triplet (t) | ~ 70 - 73 |
| β | -C H₂- | ~ 1.8 - 2.0 | Multiplet (m) | ~ 28 - 32 |
| α | R-C H₂- | Variable (e.g., 2.5 - 2.8) | Triplet (t) | Variable |
Note: The chemical shift of the α-protons and α-carbon is highly dependent on the nature of the parent molecule 'R'.
2D NMR Techniques for Unambiguous Confirmation
While 1D NMR provides essential information, 2D NMR experiments are crucial for definitively establishing the connectivity of the methoxypropyl group.[4]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the sequential arrangement of the propyl chain. Cross-peaks will be observed between the protons on adjacent carbons (α-H with β-H, and β-H with γ-H).
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon. This is used to assign the carbon signals based on the more easily interpretable proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for confirming the 3-methoxypropyl group include:
-
A correlation from the methoxy protons (-OCH₃, δ) to the adjacent carbon (-CH₂-, γ).
-
Correlations from the α-protons to the point of attachment on the parent molecule 'R'.
-
Comparison with Alternative Analytical Techniques
While NMR is definitive, other techniques can provide supporting evidence.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformation.[5] | Unambiguous structure confirmation. | Requires larger sample amounts; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; small sample size required. | Does not distinguish between isomers; provides no connectivity data. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O ether stretch ~1070-1150 cm⁻¹). | Fast and inexpensive. | C-O stretch is often in a complex region of the spectrum; not definitive. |
| Elemental Analysis | Elemental composition (C, H, N, O, etc.). | Confirms change in elemental ratios. | Provides no structural information; does not distinguish isomers. |
Experimental Protocols
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference for chemical shifts.[6][7]
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).
NMR Data Acquisition
The following outlines a standard set of experiments on a 400 MHz or higher field spectrometer.
-
¹H NMR:
-
Experiment: Standard 1D proton spectrum.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Experiment: Proton-decoupled 1D carbon spectrum.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096 (as ¹³C has a low natural abundance).[8]
-
Relaxation Delay (d1): 2 seconds.
-
-
COSY:
-
Experiment: Gradient-selected COSY (gCOSY).
-
Spectral Width: -2 to 12 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans per Increment: 2-8.
-
-
HSQC:
-
Experiment: Gradient-selected HSQC with sensitivity enhancement.
-
F2 (¹H) Spectral Width: -2 to 12 ppm.
-
F1 (¹³C) Spectral Width: 0 to 180 ppm (or tailored to the expected region).
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans per Increment: 4-16.
-
-
HMBC:
-
Experiment: Gradient-selected HMBC.
-
F2 (¹H) Spectral Width: -2 to 12 ppm.
-
F1 (¹³C) Spectral Width: 0 to 220 ppm.
-
Long-Range Coupling Constant (J): Optimized for 8-10 Hz.
-
Number of Scans per Increment: 8-32.
-
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are positive and have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C and 2D spectra accordingly.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants. Analyze the cross-peaks in the 2D spectra to build the structural fragments and confirm connectivity.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. youtube.com [youtube.com]
- 6. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. compoundchem.com [compoundchem.com]
A Comparative Guide to the Reactivity of 1-Bromo-3-methoxypropane and 1-Chloro-3-methoxypropane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-bromo-3-methoxypropane and 1-chloro-3-methoxypropane, two alkyl halides commonly employed as synthetic intermediates. The core of this comparison lies in the differing abilities of bromide and chloride to function as leaving groups in nucleophilic substitution reactions, a pivotal factor influencing reaction rates and yields. This analysis is supported by established principles of physical organic chemistry and illustrated with representative experimental protocols and data.
Executive Summary
In nucleophilic substitution reactions, particularly S_N2 reactions, the reactivity of the alkyl halide is paramount. The carbon-halogen bond is broken during the reaction, and the stability of the resulting halide ion (the leaving group) significantly influences the activation energy of the reaction. In the comparison between 1-bromo-3-methoxypropane and 1-chloro-3-methoxypropane, the former is the more reactive substrate. This is because the bromide ion is a better leaving group than the chloride ion. The larger size and greater polarizability of the bromide ion allow it to better stabilize the negative charge, making it a weaker base and, consequently, a more facile leaving group.
Comparative Reactivity Data
| Parameter | 1-Bromo-3-methoxypropane | 1-Chloro-3-methoxypropane | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride due to its lower basicity and greater ability to stabilize a negative charge. |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter reaction time) | More Forcing (e.g., higher temperature, longer reaction time) | The higher reactivity of the bromide allows for the use of less harsh conditions to achieve the same degree of conversion. |
| Expected Yield | Generally Higher | Generally Lower | Faster reaction kinetics and milder conditions often lead to higher yields and fewer side products. |
Experimental Protocols
A common application of these alkyl halides is in the Williamson ether synthesis, a classic S_N2 reaction. Below is a representative protocol for the synthesis of 1,3-dimethoxypropane, illustrating the use of these substrates.
Objective: To synthesize 1,3-dimethoxypropane via a Williamson ether synthesis using sodium methoxide and either 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane.
Materials:
-
Sodium methoxide (CH₃ONa)
-
Methanol (CH₃OH), anhydrous
-
1-Bromo-3-methoxypropane or 1-Chloro-3-methoxypropane
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium methoxide in anhydrous methanol.
-
To this solution, add one molar equivalent of either 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane dropwise at room temperature.
-
For 1-Bromo-3-methoxypropane: Heat the reaction mixture to a gentle reflux (approximately 65°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
For 1-Chloro-3-methoxypropane: Heat the reaction mixture to reflux. The reaction will proceed more slowly, and it may be necessary to maintain reflux for a longer period (e.g., 8-12 hours or even overnight) to achieve a comparable yield to the bromo- derivative.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude 1,3-dimethoxypropane.
-
Purify the product by distillation if necessary.
Visualizing the Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the logical relationship in the comparative reactivity and the experimental workflow.
Caption: S_N2 reaction pathway comparison.
alternative reagents for the methoxypropylation of substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 3-methoxypropyl group onto substrates, particularly alcohols and amines, is a crucial step in the synthesis of complex molecules, offering a stable protecting group or a key structural motif. This guide provides an objective comparison of alternative reagents and methodologies for the methoxypropylation of substrates, supported by experimental data to aid in the selection of the most suitable method for your research needs.
Methoxypropylation of Alcohols: Acetal Formation
The most prevalent method for the methoxypropylation of alcohols involves the formation of a methoxypropyl (MOP) acetal. This acid-catalyzed reaction typically utilizes 2-methoxypropene as the key reagent.
Reagents and Performance
| Reagent System | Substrate | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| 2-Methoxypropene | Alcohol | TsOH | THF | 0 °C | 10 min | 100% | SynArchive |
| 2-Methoxypropene | Alcohol | Pyr·TsOH | CH₂Cl₂ | RT | 5 min | 97% | SynArchive |
| 2-Methoxypropene | D-Glucal | Pyr·TsOH | - | - | - | 79-95% | The Journal of Organic Chemistry, 2018 |
TsOH: p-Toluenesulfonic acid, Pyr·TsOH: Pyridinium p-toluenesulfonate, RT: Room Temperature
Key Advantages:
-
High Yields and Short Reaction Times: This method is highly efficient, often providing quantitative yields in a matter of minutes.
-
Mild Conditions: The use of catalysts like pyridinium p-toluenesulfonate (PPTS) allows for the reaction to proceed under mild, near-neutral conditions, which is beneficial for sensitive substrates.
-
Stability: The resulting MOP ether is stable to a wide range of reagents, including strong bases, nucleophiles, and reducing agents.
Deprotection: The MOP group can be readily cleaved under acidic conditions, for example, using pyridinium p-toluenesulfonate in a mixture of CH₂Cl₂ and THF at room temperature over 3 hours, affording a 92% yield.
Experimental Protocol: Methoxypropylation of an Alcohol with 2-Methoxypropene
-
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) is added pyridinium p-toluenesulfonate (PPTS) (0.1 mmol).
-
2-Methoxypropene (1.5 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-methoxypropyl protected alcohol.
Reaction Workflow: Methoxypropylation of an Alcohol
A Comparative Guide to Alcohol Protecting Groups: Methoxypropyl (MOP) vs. The Field
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. For researchers, scientists, and drug development professionals, the efficiency, stability, and orthogonality of these chemical auxiliaries can significantly impact reaction yields, timelines, and overall project viability. This guide provides an objective comparison of the 2-methoxypropyl (MOP) protecting group with three other commonly employed alcohol protecting groups: tetrahydropyranyl (THP), tert-butyldimethylsilyl (TBDMS), and benzyl (Bn). The comparison is supported by experimental data on their formation and cleavage, stability under various conditions, and detailed experimental protocols.
At a Glance: Key Performance Indicators
The following table summarizes the key characteristics of MOP, THP, TBDMS, and Bn protecting groups, offering a rapid overview for initial selection.
| Protecting Group | Structure | Reagent for Protection | Typical Conditions for Protection | Deprotection Conditions | Stability Profile |
| MOP (2-Methoxypropyl) | 2-Methoxypropene | Catalytic acid (e.g., PPTS, CSA), CH₂Cl₂, rt | Mild acid (e.g., 1% AcOH in THF), rt | Stable to strong bases, organometallics, and some reducing agents. Labile to acid. | |
| THP (Tetrahydropyranyl) | 3,4-Dihydropyran (DHP) | Catalytic acid (e.g., PPTS, p-TsOH), CH₂Cl₂, rt | Mild acid (e.g., aq. AcOH, PPTS in EtOH), rt | Stable to bases, organometallics, and nucleophiles. Labile to acid.[1] | |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl | Imidazole, DMF, rt | Fluoride source (e.g., TBAF in THF), or acidic conditions | Stable to bases, oxidation, and many organometallic reagents. Labile to fluoride ions and strong acids. | |
| Bn (Benzyl) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Strong base (e.g., NaH), THF, rt | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid | Stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. Cleaved by hydrogenolysis.[1] |
Quantitative Comparison of Protection and Deprotection
Direct, side-by-side quantitative comparisons of protecting group efficiency can be substrate-dependent. However, data from various sources allows for a general assessment of yields and reaction times.
Protection of Alcohols
| Protecting Group | Substrate | Reagents & Conditions | Reaction Time | Yield |
| MOP | D-Glucal | 2-Methoxypropene, Pyridinium tosylate, CH₂Cl₂ | 1-12 h | 79-95% |
| THP | Various Alcohols | DHP, cat. acid (e.g., p-TsOH), CH₂Cl₂, rt | Generally short (minutes to a few hours) | High (often >90%) |
| TBDMS | Primary Alcohol | TBDMS-Cl, Imidazole, DMF, rt | Overnight | Generally high, but can be substrate-dependent |
| Bn | Primary Alcohol | NaH, BnBr, THF, rt | Several hours to overnight | High (often >90%)[1] |
Deprotection of Protected Alcohols
| Protecting Group | Substrate | Reagents & Conditions | Reaction Time | Yield |
| MOP | MOP-protected glucal | 1% Acetic acid in THF, rt | Overnight | High |
| THP | THP-protected alcohol | Acetic acid, THF/H₂O, 45 °C | 1 h | 94%[1] |
| TBDMS | TBDMS-protected alcohol | TBAF, THF, rt | Generally short (minutes to a few hours) | High (often >95%) |
| Bn | Benzyl-protected alcohol | H₂, Pd/C, EtOH, rt | Several hours | High (often >95%)[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting groups. Below are representative procedures for the protection and deprotection of a generic primary alcohol (R-OH).
MOP (2-Methoxypropyl) Group
Protection Protocol:
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added 2-methoxypropene (1.5 mmol, 1.5 eq.) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 mmol, 0.05 eq.). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with triethylamine (0.1 mL) and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the MOP-protected alcohol.
Deprotection Protocol:
The MOP-protected alcohol (1.0 mmol) is dissolved in a 1:1 mixture of 1% aqueous acetic acid and tetrahydrofuran (10 mL). The solution is stirred at room temperature and the reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the deprotected alcohol.
THP (Tetrahydropyranyl) Group
Protection Protocol: [1]
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added 3,4-dihydropyran (1.5 mmol, 1.5 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol, 0.05 eq.). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel.
Deprotection Protocol: [1]
The THP-protected alcohol (1.0 mmol) is dissolved in a mixture of acetic acid, tetrahydrofuran, and water (4:2:1, 7 mL). The solution is stirred at 45 °C and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 10 mL). The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
TBDMS (tert-Butyldimethylsilyl) Group
Protection Protocol:
To a solution of the alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) at room temperature is added imidazole (2.5 mmol, 2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 mmol, 1.2 eq.). The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Deprotection Protocol:
The TBDMS-protected alcohol (1.0 mmol) is dissolved in tetrahydrofuran (THF) (5 mL) at room temperature. A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 eq.) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Bn (Benzyl) Group
Protection Protocol: [1]
To a stirred suspension of sodium hydride (NaH) (1.2 mmol, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C is added a solution of the alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then benzyl bromide (BnBr) (1.2 mmol, 1.2 eq.) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Deprotection Protocol: [1]
To a solution of the benzyl-protected alcohol (1.0 mmol) in ethanol (10 mL) is added palladium on activated carbon (10% Pd/C) (10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the deprotected alcohol, which can be further purified by column chromatography if necessary.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical principles and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of MOP and THP protection.
Caption: General experimental workflow for comparing protecting groups.
Caption: Decision tree for selecting a protecting group.
Conclusion: Selecting the Right Tool for the Job
The choice of an alcohol protecting group is a strategic decision that depends on the specific chemical context of a synthetic route.
-
MOP and THP are excellent choices when stability to basic and nucleophilic reagents is required, and a mild acidic deprotection is feasible. They are generally cost-effective and easy to introduce. The formation of a new stereocenter with THP can be a drawback in some applications, a complication not present with the MOP group.
-
TBDMS offers a robust alternative that is stable to a wider range of conditions than acetal-based protecting groups. Its key advantage is the orthogonal deprotection using fluoride ions, which allows for selective deprotection in the presence of acid- and base-labile groups.
-
Bn stands out for its exceptional stability across a broad pH range and its resistance to many common reagents. The ability to deprotect under neutral hydrogenolysis conditions is a significant advantage, provided other functional groups in the molecule are compatible with catalytic reduction.
Ultimately, the optimal protecting group is the one that offers the necessary stability for subsequent transformations while allowing for its clean and high-yielding removal at the desired stage of the synthesis. This guide provides the foundational data and protocols to aid researchers in making that informed decision.
References
A Comparative Guide to Analytical Methods for Purity Determination of 1-Bromo-3-methoxypropanol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 1-Bromo-3-methoxypropanol is a critical step in ensuring the safety, efficacy, and reproducibility of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). A variety of analytical techniques can be employed to assess the purity of such products, each offering distinct advantages and limitations. This guide provides a comparative overview of the most common and effective methods, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
The primary analytical methods for determining the purity of organic compounds include chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as spectroscopic methods such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] These methods are frequently used in the pharmaceutical industry to quantify impurities and establish the potency of chemical substances.[1][3]
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes and compares the key features of GC, HPLC, and qNMR for the purity analysis of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei contributing to that signal.[3] |
| Primary Use | Purity assessment, quantification of volatile impurities. | Purity assessment, quantification of non-volatile or thermally labile impurities. | Absolute purity determination, structural confirmation of analyte and impurities.[2] |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Visible/Diode Array Detector (UV/DAD), MS. | NMR Probe. |
| Sample Prep | Sample must be volatile or derivatized to become volatile. Typically dissolved in a volatile organic solvent. | Sample must be soluble in the mobile phase. Filtration is often required. | Sample and a certified internal standard are accurately weighed and dissolved in a deuterated solvent.[4][5] |
| Advantages | High resolution and sensitivity for volatile compounds. Well-established and robust. | Wide applicability to a broad range of compounds. Non-destructive for the bulk of the sample. | Primary analytical method providing SI-traceable results.[6][7] No reference standard of the analyte is needed. Provides structural information.[5] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Destructive technique. | Response factors can vary between the analyte and impurities, potentially affecting accuracy with UV detection.[8] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard with non-overlapping signals.[8][9][10] |
Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques discussed.
Purity Determination by Gas Chromatography (GC)
This protocol outlines the use of a GC system equipped with a Flame Ionization Detector (FID) for the purity analysis of this compound.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent cross-linked 5% phenyl-methylpolysiloxane column.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
b. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity dichloromethane or ethyl acetate.
-
Transfer an aliquot of the solution into a 2 mL GC vial for analysis.
c. Data Analysis: The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method with UV detection.
a. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or a tunable UV detector.
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).[11][12][13]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
c. Data Analysis: Purity is calculated using the area percent method, similar to the GC analysis. The peak area of this compound is expressed as a percentage of the total peak area.
Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol details the absolute purity determination using an internal standard.
a. Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid or dimethyl sulfone (must be high purity, accurately weighed, and have signals that do not overlap with the analyte).[8][10]
-
Pulse Program: Standard single pulse ('zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically >30 s for accurate quantification).
-
Number of Scans (NS): 16 or more for good signal-to-noise.
-
Dummy Scans (DS): 4.
-
Acquisition Time (AQ): > 3 s.
-
b. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
c. Data Analysis:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Determine the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Calculate the purity (P_analyte) using the following formula:[7][14]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)
Where:
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound product, integrating multiple analytical techniques for a robust assessment.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rroij.com [rroij.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. qNMR - BIPM [bipm.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Spectroscopic Comparison of Starting Material and Alkylated Product: A Guide for Researchers
In drug development and synthetic chemistry, alkylation is a fundamental reaction for modifying molecular scaffolds. Verifying the success of an alkylation reaction and confirming the structure of the resulting product is paramount. Spectroscopic techniques provide definitive, non-destructive methods to compare the starting material with the alkylated product, ensuring the desired chemical transformation has occurred. This guide offers an objective comparison of key spectroscopic changes, supported by experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Logical Progression of an Alkylation Reaction
The core transformation in an alkylation reaction involves the replacement of an active hydrogen atom on a heteroatom (like Oxygen, Nitrogen, or Sulfur) with an alkyl group. This covalent modification leads to distinct changes in the molecule's physical and chemical properties, which are readily detectable by spectroscopic methods.
Caption: Logical flow of an alkylation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry. By comparing the ¹H and ¹³C NMR spectra of the starting material and the product, one can precisely identify which parts of the molecule have been altered.[1] The key is to look for the disappearance of a resonance corresponding to the labile proton (e.g., -OH or -NH) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.[2][3]
Data Presentation: ¹H NMR Comparison
The following table illustrates the expected changes in the ¹H NMR spectrum for the O-alkylation of phenol to anisole.
| Proton Environment | Phenol (Starting Material) Chemical Shift (δ, ppm) | Anisole (Product) Chemical Shift (δ, ppm) | Key Observation |
| Phenolic Hydroxyl (-OH) | ~4.5 - 8.0 (broad singlet) | Absent | Disappearance of the labile proton signal confirms reaction at the hydroxyl group. |
| Methoxy (-OCH₃) | Absent | ~3.8 (singlet, 3H) | Appearance of a new singlet integrating to three protons confirms methylation. |
| Aromatic Protons (Ar-H) | ~6.8 - 7.3 (multiplet, 5H) | ~6.8 - 7.3 (multiplet, 5H) | Subtle shifts in aromatic signals may occur due to the change in the electronic environment. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry starting material or purified product into a clean NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and should not have signals that overlap with key resonances of the analyte.[4]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition: [5]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. A typical experiment involves 16-64 scans.
-
If required, acquire a ¹³C NMR spectrum, which may necessitate a longer acquisition time.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups.[6] The comparison of IR spectra is particularly useful in monitoring alkylation reactions, as the key functional groups involved (e.g., O-H, N-H) have highly characteristic absorption bands.[7] A successful alkylation is often confirmed by the disappearance of the starting material's characteristic stretch and the appearance of new bands associated with the alkyl group.[8]
Data Presentation: IR Comparison
The table below shows the characteristic IR frequency changes for the N-alkylation of aniline to N-benzylaniline.
| Vibrational Mode | Aniline (Starting Material) Frequency (cm⁻¹) | N-Benzylaniline (Product) Frequency (cm⁻¹) | Key Observation |
| N-H Stretch (Primary Amine) | ~3400-3300 (two bands) | ~3400 (one band) | Change from a two-band signal to a single-band signal indicates conversion from a primary to a secondary amine. |
| Aliphatic C-H Stretch | Absent | ~2950-2850 | Appearance of these stretches confirms the introduction of the sp³-hybridized carbons of the benzyl group. |
| C-N Stretch | ~1340-1260 | ~1340-1260 | This peak is often present in both spectra but may shift slightly. |
Experimental Protocol: IR Analysis
For Liquid Samples (Neat): [9]
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the liquid sample directly onto the surface of one salt plate.
-
Carefully place the second salt plate on top, creating a thin liquid film.
-
Mount the "sandwich" assembly in the spectrometer's sample holder.
-
Acquire the IR spectrum.
For Solid Samples (Nujol Mull): [10]
-
Place a small amount of the solid sample (2-5 mg) in an agate mortar.
-
Add one to two drops of Nujol (mineral oil) and grind the mixture with a pestle until a smooth, translucent paste is formed.
-
Transfer the mull onto a salt plate using a spatula, and assemble the plates as described for a liquid sample.
-
Acquire the spectrum, noting that the Nujol itself will show characteristic C-H stretches that should be mentally subtracted from the sample's spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, offering direct evidence of an alkylation event.[11] The mass of the alkylated product will be higher than that of the starting material by an amount corresponding to the mass of the added alkyl group minus the mass of the replaced proton. This technique is crucial for confirming the molecular formula of the new entity.[12]
Data Presentation: MS Comparison
This table demonstrates the expected change in the molecular ion peak for the alkylation of a generic thiol (R-SH) with iodoacetamide.
| Compound | Starting Material (R-SH) | Alkylated Product (R-S-CH₂CONH₂) | Key Observation |
| Molecular Formula | CₓHᵧS | Cₓ₊₂Hᵧ₊₂NOS | Addition of a C₂H₂NO group. |
| Expected m/z ([M+H]⁺) | M | M + 57.02 | An increase in mass-to-charge ratio by 57 units confirms the successful alkylation.[13] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or a water/acetonitrile mixture.[13]
-
The solvent system may be modified with additives like formic acid (0.1%) to promote ionization in positive ion mode.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Select an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).[14]
-
Acquire the mass spectrum over a relevant m/z range, ensuring the expected molecular weights of both the starting material and product are included.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺˙).
-
Compare the observed m/z value of the product with the theoretical mass calculated for the expected alkylated structure. A high-resolution mass spectrometer can confirm the elemental composition.
-
Overall Experimental Workflow
The successful characterization of an alkylation reaction requires a systematic workflow, from the initial reaction setup to the final spectroscopic analysis. Each step provides critical information, culminating in the confident identification of the alkylated product.
Caption: General workflow for alkylation and analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thalesnano.com [thalesnano.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.com [brainly.com]
- 8. chegg.com [chegg.com]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Derivatization in mass spectrometry-3. Alkylation (arylation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Bromo-3-methoxypropanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-Bromo-3-methoxypropanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and ensuring responsible chemical handling.
I. Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this substance should occur in a well-ventilated area, such as a chemical fume hood.[1][3]
II. Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and entering drains, waterways, or soil.[1]
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled chemical.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
III. Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] It is crucial to follow all federal, state, and local regulations governing hazardous waste.[1]
-
Waste Identification and Classification:
-
Label the waste container clearly as "Hazardous Waste: this compound".
-
Include the full chemical name and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Consult your local regulations and EHS office for the specific waste codes applicable to this chemical.
-
-
Containerization:
-
Use a chemically compatible and properly sealed container for waste accumulation.
-
Do not reuse empty containers of this compound; they should be treated as hazardous waste and disposed of accordingly.[1]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description and quantity of the waste.
-
IV. Quantitative Data Summary
| Property | Value | Source |
| Purity | >98.0% (GC) | TCI |
| CAS Number | 36865-41-5 | AK Scientific, Inc. |
| Hazard Statement Codes | H226, H315, H319 | AK Scientific, Inc. |
| Precautionary Statement Codes | P210, P233, P240, P241, P242, P243, P264, P280, P501 | AK Scientific, Inc. |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
